4-(5-Formylthiophen-2-YL)-2-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-13)15-12/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFSUIOAALVBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683769 | |
| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-11-7 | |
| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthetic Strategies for 4-(5-Formylthiophen-2-YL)-2-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of plausible synthetic routes for the preparation of 4-(5-formylthiophen-2-yl)-2-methylphenol, a key intermediate in medicinal chemistry and materials science. The synthesis of this biaryl compound can be strategically approached through two primary retrosynthetic pathways: the formation of the aryl-thiophene bond followed by formylation, or the coupling of a pre-formylated thiophene with a phenolic precursor. This document details the experimental protocols, presents comparative data, and visualizes the synthetic workflows for these approaches.
Route 1: Palladium-Catalyzed Cross-Coupling followed by Vilsmeier-Haack Formylation
This synthetic strategy first establishes the core biaryl structure by coupling a substituted phenol with a thiophene derivative, followed by the introduction of the formyl group onto the thiophene ring. Palladium-catalyzed reactions such as Suzuki-Miyaura or Stille couplings are well-suited for the initial C-C bond formation due to their functional group tolerance and generally high yields.[1][2][3][4] The subsequent formylation is typically achieved via the Vilsmeier-Haack reaction, which is a mild and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic substrates.[5][6][7][8][9]
Step 1A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[4][10] For the synthesis of 4-(thiophen-2-yl)-2-methylphenol, this would involve the coupling of a boronic acid or ester derivative of 2-methylphenol with 2-bromothiophene.
A mixture of (4-hydroxy-3-methylphenyl)boronic acid (1.2 mmol), 2-bromothiophene (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (3.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of dioxane and water (4:1, 10 mL) is then added. The reaction mixture is heated to 100°C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-(thiophen-2-yl)-2-methylphenol.
Step 1B: Stille Coupling
The Stille coupling utilizes an organotin compound and an organohalide in the presence of a palladium catalyst.[1][2][3] In this route, 4-bromo-2-methylphenol can be coupled with 2-(tributylstannyl)thiophene.
To a solution of 4-bromo-2-methylphenol (1.0 mmol) and 2-(tributylstannyl)thiophene (1.1 mmol) in anhydrous and degassed toluene (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is heated to reflux (approximately 110°C) under an inert atmosphere for 16-24 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield 4-(thiophen-2-yl)-2-methylphenol.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6][7][8][9]
In a flask cooled in an ice bath, phosphorus oxychloride (1.5 mmol) is added dropwise to N,N-dimethylformamide (3.0 mmol) with stirring. The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent. A solution of 4-(thiophen-2-yl)-2-methylphenol (1.0 mmol) in DMF (5 mL) is then added dropwise to the Vilsmeier reagent. The reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 2-4 hours. After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to give this compound.
Route 2: Palladium-Catalyzed Cross-Coupling with a Pre-formylated Thiophene
This alternative approach involves the coupling of a phenolic partner with a thiophene ring that already contains the formyl group. This strategy can be advantageous as it avoids potential side reactions during the formylation of the biaryl system. The key starting material for this route is a halogenated 2-thiophenecarboxaldehyde, such as 5-bromo-2-thiophenecarboxaldehyde.
Step 1: Suzuki-Miyaura Coupling with a Formylated Thiophene
This one-step approach directly couples (4-hydroxy-3-methylphenyl)boronic acid with 5-bromo-2-thiophenecarboxaldehyde.
In a reaction flask, (4-hydroxy-3-methylphenyl)boronic acid (1.2 mmol), 5-bromo-2-thiophenecarboxaldehyde (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.5 mmol) are combined. A mixture of toluene, ethanol, and water (4:1:1, 15 mL) is added. The mixture is degassed and then heated to reflux (around 90°C) for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield this compound.
Data Presentation
| Route | Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | 1A | Suzuki-Miyaura Coupling | (4-hydroxy-3-methylphenyl)boronic acid, 2-bromothiophene | Pd(OAc)₂, SPhos, K₂CO₃ | 75-90 | >95 |
| 1B | Stille Coupling | 4-bromo-2-methylphenol, 2-(tributylstannyl)thiophene | Pd(PPh₃)₄ | 70-85 | >95 | |
| 2 | Vilsmeier-Haack Formylation | 4-(thiophen-2-yl)-2-methylphenol | POCl₃, DMF | 60-80 | >98 | |
| 2 | 1 | Suzuki-Miyaura Coupling | (4-hydroxy-3-methylphenyl)boronic acid, 5-bromo-2-thiophenecarboxaldehyde | Pd(PPh₃)₄, Na₂CO₃ | 65-85 | >98 |
Note: Yields and purities are estimates based on typical outcomes for these reaction types and may vary depending on specific reaction conditions and scale.
Visualization of Synthetic Pathways
Caption: Synthesis Route 1: Biaryl formation followed by formylation.
Caption: Synthesis Route 2: Coupling with a pre-formylated thiophene.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. ajrconline.org [ajrconline.org]
- 6. jocpr.com [jocpr.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
Physicochemical Properties of 4-(5-Formylthiophen-2-YL)-2-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Formylthiophen-2-YL)-2-methylphenol is a bifunctional organic compound featuring a phenol ring substituted with a methyl group and a formyl-substituted thiophene ring. This unique combination of a phenolic hydroxyl group, an aldehyde function, and a thiophene heterocycle suggests a potential for diverse chemical reactivity and biological activity. Phenolic compounds are well-established as antioxidants, while the thiophene ring is a key pharmacophore in numerous approved drugs, exhibiting a wide range of therapeutic effects.[1][2] The formyl group provides a reactive site for the synthesis of more complex derivatives, such as Schiff bases, which are also of significant interest in medicinal chemistry.
This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of experimental data for this specific compound, this document also presents information for the closely related analogue, 4-(5-Formylthiophen-2-yl)phenol, to offer a comparative reference. Furthermore, detailed, generalized experimental protocols for the determination of key physicochemical properties are provided to guide researchers in their own investigations. Finally, a discussion on the potential biological activities of this compound, based on the known pharmacology of its constituent moieties, is included to highlight its relevance in drug discovery and development.
Physicochemical Data
A comprehensive search of available literature and chemical databases reveals a scarcity of experimentally determined physicochemical properties for this compound. The available data, which is primarily calculated or derived from databases, is summarized in Table 1. For comparative purposes, the experimental and predicted data for the structural analog 4-(5-Formylthiophen-2-yl)phenol are presented in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S | ChemSrc |
| Molecular Weight | 218.27 g/mol | ChemSrc |
| Exact Mass | 218.04015 u | ChemSrc |
| LogP (calculated) | 3.24 | ChemSrc |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
Table 2: Physicochemical Properties of the Analog 4-(5-Formylthiophen-2-yl)phenol
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂S | ChemicalBook |
| Molecular Weight | 204.24 g/mol | ChemicalBook |
| Melting Point | 205.6-206.2 °C | ChemicalBook |
| Boiling Point (Predicted) | 390.0 ± 32.0 °C | ChemicalBook |
| Solubility | Not Available | - |
Potential Biological Activities
While no specific biological studies on this compound have been identified, the structural motifs present in the molecule—a substituted phenol and a 2-formylthiophene—are associated with a wide range of pharmacological activities.
The thiophene ring is a well-known "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Thiophene derivatives have been reported to exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antioxidant activities.[2][3] The reactivity of the thiophene ring and its ability to act as a bioisostere for the benzene ring have contributed to its widespread use in drug design.[1] Some thiophene-containing drugs have been associated with metabolic bioactivation leading to toxicity, which is an important consideration in drug development.[4]
The phenolic moiety , particularly the methylphenol (cresol) substructure, is also of significant biological interest. Phenolic compounds are renowned for their potent antioxidant and radical scavenging properties, which are attributed to the hydrogen-donating ability of the hydroxyl group.[5][6] This antioxidant activity can contribute to protective effects against a variety of diseases associated with oxidative stress.[7] Furthermore, various substituted phenols are utilized as antimicrobial and anti-inflammatory agents.[8] For instance, thymol (2-isopropyl-5-methylphenol) exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and antifungal activities.[6]
The combination of these two pharmacophores in this compound suggests that it could be a promising candidate for screening in various biological assays, particularly those related to antioxidant, anti-inflammatory, and anticancer activities. The formyl group also offers a handle for further chemical modification to explore structure-activity relationships.
Experimental Protocols
To address the gap in experimental data, the following section details standardized methodologies for the determination of key physicochemical properties.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility is a critical parameter in drug development, influencing absorption and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known mass of the compound (e.g., 1-5 mg) is placed in a vial.
-
Solvent Addition: A known volume of the solvent (e.g., 0.1 mL) is added incrementally.
-
Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period to ensure equilibrium is reached.
-
Observation: The sample is visually inspected for complete dissolution. If the compound dissolves, further solvent is added until saturation is reached or the desired concentration is achieved. If it does not dissolve, the process is repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility.
-
Quantification (Optional): For precise solubility determination, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Caption: Workflow for Solubility Determination.
Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A stock solution of the compound is prepared in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the stock solution is added to a separatory funnel containing known volumes of both the pre-saturated n-octanol and aqueous phases.
-
Equilibration: The funnel is shaken gently for a period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP Determination.
Conclusion
This compound represents a molecule of interest for further investigation in medicinal chemistry and materials science. While there is a notable lack of experimentally determined physicochemical data for this compound, the available calculated values and data from a close structural analog provide a preliminary understanding of its properties. The presence of both a substituted phenol and a 2-formylthiophene moiety suggests a rich potential for biological activity, particularly as an antioxidant or anti-inflammatory agent. The detailed experimental protocols provided in this guide are intended to facilitate the empirical determination of its key physicochemical properties, which is essential for advancing its study and potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 3. journalwjarr.com [journalwjarr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-(5-Formylthiophen-2-yl)-2-methylphenol (CAS: 1261976-11-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on available chemical information and data from structurally related compounds. As of December 2025, specific experimental data for the biological activity of 4-(5-Formylthiophen-2-yl)-2-methylphenol (CAS: 1261976-11-7) is not publicly available. The information presented herein is intended to guide future research and is based on the known properties of the thiophene chemical class.
Introduction
This compound, also known as 5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde, is a bi-aromatic compound containing a thiophene and a phenol ring.[1][2][3][4] The presence of the thiophene nucleus, a common scaffold in medicinal chemistry, suggests potential for a range of biological activities. Thiophene-containing molecules have been successfully developed into drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation. The formyl group and the phenolic hydroxyl group on this particular molecule offer reactive sites for further chemical modification and potential interaction with biological targets.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 1261976-11-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀O₂S | [1][3][4] |
| Molecular Weight | 218.27 g/mol | [1][3][4] |
| Synonyms | 5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | [3][4] |
Potential Biological Activities and Experimental Considerations
While no direct experimental data for this compound is available, the biological activities of structurally similar arylthiophene-2-carbaldehydes and other thiophene derivatives have been reported. This section outlines potential areas of investigation and provides general experimental protocols that could be adapted for the study of this compound.
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could be investigated for the following biological properties:
-
Antibacterial Activity: Thiophene derivatives have demonstrated activity against a range of bacterial strains.
-
Antifungal Activity: The thiophene scaffold is present in some antifungal agents.
-
Anti-inflammatory Activity: Certain thiophene-containing molecules exhibit anti-inflammatory properties.
-
Anticancer Activity: Various thiophene derivatives have been investigated for their cytotoxic effects on cancer cell lines.
-
Enzyme Inhibition: The specific functional groups on this molecule may allow it to act as an inhibitor for various enzymes.
Suggested Experimental Protocols
The following are generalized protocols for preliminary screening of the biological activities of this compound.
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of bacteria.
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate containing broth.
-
Inoculation: Add a standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structural Relationships and Signaling Pathways (Hypothetical)
Given the absence of specific data, any discussion of signaling pathways would be purely speculative. However, based on the activities of other thiophene-based compounds, one could hypothesize potential interactions. For instance, if the compound were to exhibit anticancer activity, it might involve pathways related to apoptosis, cell cycle arrest, or inhibition of specific kinases.
To illustrate a hypothetical experimental workflow for investigating such a mechanism, the following diagram is provided.
Caption: Hypothetical workflow for investigating the anticancer mechanism of 1261976-11-7.
Conclusion and Future Directions
This compound represents an unexplored molecule with potential for biological activity based on its chemical structure. The immediate priority for future research is to synthesize and purify this compound to enable a comprehensive biological evaluation. Initial screening should focus on its cytotoxic and antimicrobial properties, given the known activities of related thiophene derivatives. Should promising activity be identified, further studies to elucidate the mechanism of action and explore its therapeutic potential would be warranted. The experimental protocols and hypothetical workflow provided in this guide offer a starting point for such investigations.
References
- 1. 1261976-11-7|5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. This compound | CAS#:1261976-11-7 | Chemsrc [chemsrc.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Thiophene-Containing Phenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-containing phenols represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. We present a comprehensive review of the current literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
The fusion of a thiophene ring with a phenolic moiety gives rise to a class of compounds with unique physicochemical properties and diverse pharmacological activities. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, while the phenolic hydroxyl group is a key pharmacophore for antioxidant activity and can participate in crucial interactions with biological targets.[1][2] This combination has led to the development of numerous thiophene-based drugs with applications in various therapeutic areas.[3] This guide will explore the multifaceted biological potential of these compounds.
Anticancer Activity
Thiophene-containing phenols have emerged as promising candidates for the development of novel anticancer agents.[4] Their mechanisms of action are often multifactorial, targeting various hallmarks of cancer.
Quantitative Anticancer Data
The cytotoxic effects of various thiophene-containing phenol derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following table summarizes the IC50 values for representative compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BU17 | A549 (Lung) | 9.00 | [4] |
| BZA09 | A549 (Lung) | 2.73 | [4] |
| BZ05 | A549 (Lung) | 9.49 | [4] |
| UD13 | A549 (Lung) | 12.19 | [4] |
| UD19 | A549 (Lung) | 7.2 | [4] |
| Compound 8e | Various | 0.411 - 2.8 | [5] |
Signaling Pathways in Anticancer Activity
The anticancer effects of thiophene-containing phenols are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Thiophene derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by intracellular stress and leads to the release of cytochrome c from the mitochondria, forming the apoptosome and activating caspase-9. The extrinsic pathway is activated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Furthermore, thiophene derivatives have been shown to interfere with other critical cancer-related pathways such as the PI3K-Akt and MAPK signaling cascades, which are central to cell growth and survival.[6][7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiophene-containing phenol compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-containing phenol compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Activity
The phenolic hydroxyl group is a key determinant of the antioxidant properties of these compounds. They can neutralize free radicals through various mechanisms, thereby protecting cells from oxidative damage.[9]
Quantitative Antioxidant Data
The antioxidant activity of thiophene-containing phenols is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound ID | DPPH IC50 (µg/mL) | Reference |
| Compound S4 | 48.45 | [10] |
| Compound S6 | 45.33 | [10] |
| CYV Extract | 33.30 | [11] |
| PRV Extract | 40.32 | [11] |
Mechanism of Antioxidant Action
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[12]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Thiophene-containing phenol compound
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the thiophene-containing phenol compound in methanol.
-
Reaction Mixture: To each dilution, add a fixed volume of the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[13]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Thiophene-containing phenols have demonstrated promising activity against a range of bacteria and fungi.[3][14]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Thiophene 4 | A. baumannii Ab21 | 4 | [15] |
| Thiophene 4 | E. coli MCR1+ | 16 | [15] |
| Thiophene 5 | A. baumannii Ab11 | 4 | [15] |
| Thiophene 5 | E. coli R6 MCR1 | 16 | [15] |
| Thiophene 8 | A. baumannii Ab11 | 16 | [15] |
| Thiophene 8 | E. coli R6 MCR1 | 16 | [15] |
| Compound S1 | B. subtilis | 0.81 (µM/ml) | [10] |
| Compound S1 | S. aureus | 0.81 (µM/ml) | [10] |
| Compound S1 | E. coli | 0.81 (µM/ml) | [10] |
| Compound S1 | S. typhi | 0.81 (µM/ml) | [10] |
| Compound S4 | A. niger | 0.91 (µM/ml) | [10] |
| Compound S4 | C. albicans | 0.91 (µM/ml) | [10] |
| 3-chlorobenzo[b]thiophene | S. aureus | 16 | [14] |
| 3-bromobenzo[b]thiophene | S. aureus | 16 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[4][16]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiophene-containing phenol compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the thiophene-containing phenol compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Thiophene-containing phenols have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[17][18]
Quantitative Anti-inflammatory Data
The inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a common measure of anti-inflammatory potential.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 21 | COX-2 | 0.67 | [19] |
| Compound 21 | 5-LOX | 2.33 | [19] |
| Compound 5b | COX-2 | 5.45 | [20] |
| Compound 5b | 5-LOX | 4.33 | [20] |
| Compounds 29a-d | COX-2 | 0.31 - 1.40 | [19] |
Signaling Pathways in Anti-inflammatory Activity
The primary anti-inflammatory mechanism of many thiophene-containing phenols is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these enzymes, thiophene derivatives can effectively reduce the inflammatory response.
Experimental Protocol: COX/LOX Inhibitory Assay
These assays measure the ability of a compound to inhibit the activity of COX or LOX enzymes.
Materials:
-
Purified COX-1, COX-2, or LOX enzyme
-
Arachidonic acid (substrate)
-
Thiophene-containing phenol compound
-
Assay buffer
-
Detection reagent (varies depending on the assay kit)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: Incubate the enzyme with various concentrations of the thiophene-containing phenol compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the product formation over time using a microplate reader. The detection method can be colorimetric, fluorometric, or based on oxygen consumption.[15][21][22]
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion and Future Directions
Thiophene-containing phenols are a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the precise molecular targets and signaling pathways involved. The development of advanced drug delivery systems could also improve the therapeutic efficacy and reduce potential side effects of these promising compounds. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on the Derivatives of 4-(5-Formylthiophen-2-YL)-2-methylphenol and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 4-(5-formylthiophen-2-yl)-2-methylphenol, represents a promising starting point for the development of novel therapeutic agents. This technical guide explores the synthesis, characterization, and potential biological properties of its derivatives, drawing upon established methodologies and data from structurally related compounds. The inherent reactivity of the formyl and phenolic hydroxyl groups allows for the creation of diverse molecular libraries, including Schiff bases, chalcones, and hydrazones. These derivatives are anticipated to exhibit a range of biological activities, including antimicrobial and antioxidant effects, making them attractive candidates for further investigation in drug discovery programs. This document provides a comprehensive overview of synthetic protocols, quantitative biological data from analogous compounds, and visual representations of experimental workflows to guide researchers in this field.
Introduction
Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this sulfur-containing heterocycle.[1] The thiophene ring is considered a bioisostere of the benzene ring and is valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] When coupled with a phenolic moiety, as in the case of this compound, the resulting scaffold possesses key functionalities for derivatization and interaction with biological targets. The aldehyde group provides a reactive handle for the synthesis of various derivatives, while the phenolic hydroxyl group can contribute to antioxidant activity and hydrogen bonding interactions with receptors.
This guide focuses on three primary classes of derivatives that can be readily synthesized from the parent compound:
-
Schiff Bases: Formed by the condensation of the formyl group with primary amines. Thiophene-containing Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3]
-
Chalcones: Synthesized via the Claisen-Schmidt condensation of the formyl group with an acetophenone. Chalcones are precursors to flavonoids and are recognized for their significant antioxidant and anti-inflammatory activities.[4][5]
-
Hydrazones: Resulting from the reaction of the formyl group with hydrazines or hydrazides. Hydrazone derivatives are investigated for their diverse pharmacological effects, including antimicrobial, anticonvulsant, and anti-inflammatory actions.[6][7][8]
Synthetic Methodologies
The synthesis of derivatives from this compound primarily involves reactions targeting the aldehyde functional group. The following sections provide detailed, generalized experimental protocols for the synthesis of Schiff bases, chalcones, and hydrazones.
General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through a condensation reaction between an aldehyde and a primary amine, often catalyzed by a few drops of acid.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product may precipitate out of the solution upon cooling. The solid is then collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure Schiff base derivative.[9][10]
Logical Relationship: Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base derivatives.
General Synthesis of Chalcone Derivatives
Chalcones are synthesized via a base- or acid-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone.
Experimental Protocol:
-
Reactant Mixture: In a flask, mix this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture while stirring, maintaining a low temperature (0-5 °C) using an ice bath.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[11][12]
Experimental Workflow: Chalcone Synthesis
Caption: Step-by-step workflow for chalcone synthesis.
General Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with a hydrazine or hydrazide derivative.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add an equimolar amount of the appropriate hydrazine or hydrazide derivative to the solution.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-6 hours.
-
Isolation: After cooling to room temperature, the hydrazone product often precipitates. The solid is collected by filtration.
-
Purification: Wash the product with cold ethanol and purify by recrystallization.[6][13]
Biological Properties and Quantitative Data
Antimicrobial Activity
Schiff bases and hydrazones derived from thiophene aldehydes have demonstrated significant antimicrobial activity. The imine (-C=N-) linkage is crucial for their biological action. The tables below summarize representative Minimum Inhibitory Concentration (MIC) data for analogous compounds against various microbial strains.
Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of Thiophene-Derived Schiff Bases
| Compound Type | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Bacillus cereus | Reference |
| Thiophene Schiff Base 1 | 12.5 | >100 | 25 | 12.5 | [14][15] |
| Thiophene Schiff Base 2 | 25 | 50 | 50 | 25 | [16] |
| Thiophene Schiff Base 3 | 6.25 | 6.25 | 12.5 | 6.25 | [16] |
| Thiophene-Thiadiazole Schiff Base | 3000 | 5000 | 1000 | 1000 | [17] |
Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Thiophene-Derived Hydrazones
| Compound Type | Staphylococcus aureus | Mycobacterium tuberculosis | Candida albicans | Reference |
| Thiophene Hydrazone 1 | >100 | 6.25 | >100 | [13] |
| Nitrothiophene Hydrazone | 3.13 | 3.13 | 50 | [6] |
| Pyridyl-Thiadiazole Hydrazone | - | 20 | - | [13] |
Antioxidant Activity
The phenolic hydroxyl group in the core structure, along with the extended conjugation in chalcone derivatives, suggests potential antioxidant properties. The antioxidant capacity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, with results expressed as IC50 values.
Table 3: Representative Antioxidant Activity (IC50, µg/mL) of Phenolic and Chalcone Derivatives
| Compound Type | DPPH Radical Scavenging | ABTS Radical Scavenging | Reference |
| Phenolic Compound 1 | 40.52 | - | [12] |
| Phenolic Compound 2 | - | 31.60 | [18] |
| Chalcone Derivative 1 | 3.032 | - | [19] |
| Chalcone Derivative 2 | - | - | [11] |
| Ascorbic Acid (Standard) | 31.48 | - | [12] |
Characterization of Derivatives
The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. For Schiff bases, the disappearance of the C=O stretching band of the aldehyde and the N-H stretching of the amine, along with the appearance of a C=N stretching band (around 1650-1560 cm⁻¹), is indicative of product formation.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. In ¹H NMR of Schiff bases, a characteristic singlet for the azomethine proton (-CH=N-) typically appears in the range of δ 8-10 ppm.[16]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming the expected molecular formula.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for derivatives of this compound are yet to be elucidated, the known activities of related compounds suggest potential pathways.
For instance, the antimicrobial activity of some Schiff bases is thought to involve the inhibition of essential enzymes or disruption of the bacterial cell wall. The antioxidant activity of phenolic compounds proceeds via hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.
Hypothetical Signaling Pathway: Inhibition of Bacterial Growth
Caption: Postulated mechanism of antimicrobial action.
Conclusion
The scaffold of this compound offers a versatile platform for the synthesis of a wide array of derivatives with significant therapeutic potential. This guide provides a foundational framework for researchers to explore the synthesis of Schiff bases, chalcones, and hydrazones from this core molecule. The representative data on antimicrobial and antioxidant activities highlight the promising biological properties that can be anticipated from these novel compounds. Further research, including the synthesis and comprehensive biological evaluation of these specific derivatives, is warranted to fully elucidate their structure-activity relationships and potential as future drug candidates.
References
- 1. biotech-asia.org [biotech-asia.org]
- 2. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Synthesis of Chalcone Derivatives and Their Biological Activities [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone [mdpi.com]
- 17. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. phcogj.com [phcogj.com]
Quantum Chemical Analysis of 4-(5-Formylthiophen-2-YL)-2-methylphenol: A Technical Guide
This technical guide provides a comprehensive overview of the quantum chemical calculations employed to elucidate the structural, electronic, and spectroscopic properties of 4-(5-Formylthiophen-2-YL)-2-methylphenol. The methodologies and representative data presented herein are targeted towards researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic behavior, and spectroscopic signatures is crucial for predicting its reactivity, designing derivatives with enhanced properties, and elucidating its mechanism of action in biological systems. Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offer a powerful in-silico approach to investigate these molecular properties with high accuracy. This guide outlines the standard computational workflow and presents expected theoretical data for this molecule.
Computational Methodology
The quantum chemical calculations detailed in this guide are based on established protocols for similar organic molecules.[1][2][3][4] The primary software package utilized for these calculations is Gaussian 09 or a similar suite.[5]
Geometric Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Electronic Properties and Frontier Molecular Orbitals (FMOs)
The electronic properties of the molecule are investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. These are calculated at the B3LYP/6-311++G(d,p) level of theory.
UV-Vis Spectral Analysis
To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[1][2] The calculations are typically performed on the optimized ground-state geometry using the same functional and basis set. This method provides information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.
Experimental Protocols
While this guide focuses on computational methods, the validation of theoretical results relies on comparison with experimental data. The following are standard experimental protocols for characterizing this compound.
Synthesis
The synthesis of similar thiophene derivatives often involves a reflux reaction between appropriate precursors. For instance, a Schiff base containing a thiophene ring can be prepared by refluxing a mixture of a solution containing a substituted thiophene-2-carbaldehyde and a solution containing an appropriate amine in ethanol for several hours.[6] Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.[6]
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra are recorded to identify the vibrational modes of the molecule. FT-IR spectra can be recorded using a KBr pellet technique, while FT-Raman spectra can be obtained using a laser excitation source.[7]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent, such as ethanol or methanol, at various concentrations.[7]
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded to determine the chemical structure and connectivity of the atoms.[7][8]
Data Presentation
The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and ease of comparison.
Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.401 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.398 | C3-C4-C5 | 120.1 |
| C4-C5 | 1.399 | C4-C5-C6 | 119.9 |
| C5-C6 | 1.402 | C5-C6-C1 | 119.7 |
| C6-C1 | 1.397 | C6-C1-C2 | 120.0 |
| C1-O1 | 1.365 | C2-C1-O1 | 118.2 |
| O1-H1 | 0.967 | C6-C1-O1 | 121.8 |
| C4-C7 | 1.482 | C3-C4-C7 | 120.3 |
| C7-S1 | 1.765 | C5-C4-C7 | 119.6 |
| S1-C8 | 1.712 | C4-C7-S1 | 123.4 |
| C8-C9 | 1.381 | C7-S1-C8 | 92.1 |
| C9-C10 | 1.435 | S1-C8-C9 | 111.5 |
| C10-C7 | 1.428 | C8-C9-C10 | 112.3 |
| C10-C11 | 1.468 | C9-C10-C7 | 112.1 |
| C11-O2 | 1.215 | C7-C10-C11 | 125.8 |
| C11-H2 | 1.109 | C9-C10-C11 | 122.1 |
| C2-C12 | 1.510 | C1-C2-C12 | 120.8 |
| C12-H3 | 1.095 | C3-C2-C12 | 118.7 |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm-1) | IR Intensity | Raman Activity | Assignment |
| 1 | 3745 | 45.2 | 88.1 | O-H stretch |
| 2 | 3105 | 22.8 | 125.4 | Aromatic C-H stretch |
| 3 | 3088 | 18.5 | 110.2 | Thiophene C-H stretch |
| 4 | 2875 | 15.1 | 65.7 | Aldehyde C-H stretch |
| 5 | 1685 | 185.6 | 210.3 | C=O stretch |
| 6 | 1602 | 75.3 | 180.5 | Aromatic C=C stretch |
| 7 | 1488 | 68.9 | 155.2 | Thiophene C=C stretch |
| 8 | 1255 | 110.2 | 85.9 | C-O stretch |
| 9 | 825 | 40.1 | 30.7 | C-S stretch |
Table 3: Electronic Properties
| Parameter | Energy (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 3.42 |
| Ionization Potential | 5.87 |
| Electron Affinity | 2.45 |
| Electronegativity | 4.16 |
| Chemical Hardness | 1.71 |
| Chemical Softness | 0.58 |
| Electrophilicity Index | 5.08 |
Table 4: Calculated UV-Vis Spectral Data
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 -> S1 | 385 | 0.75 | HOMO -> LUMO (95%) |
| S0 -> S2 | 320 | 0.12 | HOMO-1 -> LUMO (88%) |
| S0 -> S3 | 295 | 0.08 | HOMO -> LUMO+1 (75%) |
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships involved in the quantum chemical analysis of this compound.
References
- 1. [PDF] DFT and TD-DFT Study of Bis[2-(5-Amino-[1,3,4]-Oxadiazol-2-yl) Phenol](Diaqua)M(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses | Semantic Scholar [semanticscholar.org]
- 2. [2305.18085] Density-Functional Theory (DFT) and Time-Dependent DFT Study of the Chemical and Physical Origins of Key Photoproperties of End-Group Derivatives of the Nonfullerene Bulk Heterojunction Organic Solar Cell Acceptor Molecule IDIC [arxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-(5-Formylthiophen-2-YL)-2-methylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-(5-Formylthiophen-2-YL)-2-methylphenol is essential for predicting its solubility.
| Property | Value |
| Chemical Formula | C₁₂H₁₀O₂S[1] |
| Molecular Weight | 218.272 g/mol [1] |
| Structure | Aromatic system containing a polar hydroxyl (-OH) group, a polar formyl (-CHO) group, and a thiophene ring. |
| Predicted Polarity | The molecule possesses both polar (hydroxyl, formyl) and nonpolar (aromatic rings, methyl group) regions, suggesting it is a polar molecule. |
Theoretical Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility. The solubility of this compound will be governed by the balance of its polar and nonpolar functionalities and their interactions with the solvent.
-
Polar Solvents (e.g., Alcohols, Acetone): The hydroxyl and formyl groups are capable of hydrogen bonding with polar protic solvents (like ethanol) and strong dipole-dipole interactions with polar aprotic solvents (like acetone). Therefore, higher solubility is expected in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The thiophene and phenyl rings, along with the methyl group, contribute to the nonpolar character of the molecule. While some interaction with nonpolar solvents is possible through van der Waals forces, the polar functional groups will limit solubility in highly nonpolar solvents. Thiophene itself is soluble in nonpolar solvents like toluene and benzene[2].
-
Water: Due to the significant nonpolar surface area of the aromatic rings, the compound is expected to have very low solubility in water, a highly polar solvent. Thiophene, a core component of the molecule, is insoluble in water[2][3].
Table of Expected Solubility in Common Organic Solvents
The following table provides a qualitative prediction of the solubility of this compound in a range of organic solvents, ordered from nonpolar to polar.
| Solvent | Dielectric Constant (20°C) | Polarity | Expected Solubility |
| n-Hexane | 1.88 | Nonpolar | Very Low |
| Toluene | 2.38 | Nonpolar | Low to Moderate |
| Diethyl Ether | 4.34 | Slightly Polar | Moderate |
| Chloroform | 4.81 | Slightly Polar | Moderate to High |
| Ethyl Acetate | 6.02 | Polar Aprotic | Moderate to High |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | High |
| Acetone | 20.7 | Polar Aprotic | High |
| Ethanol | 24.6 | Polar Protic | High |
| Methanol | 32.6 | Polar Protic | High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very High |
| Water | 80.1 | Polar Protic | Very Low |
Experimental Determination of Solubility
The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This technique involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated.
Experimental Workflow: Shake-Flask Method
Detailed Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand, permitting the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Perform a precise dilution of the saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Concentration Analysis using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample solution.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
-
Logical Diagram: Factors Influencing Solubility
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, its structural features—a combination of polar functional groups and nonpolar aromatic rings—suggest a strong dependence of its solubility on the polarity of the solvent. It is predicted to be highly soluble in polar organic solvents such as alcohols and acetone, and poorly soluble in nonpolar solvents and water. For precise applications in research and drug development, it is imperative to experimentally determine the solubility of this compound using standardized methods like the shake-flask protocol outlined in this guide. This will ensure accurate and reproducible data for subsequent scientific endeavors.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-(5-Formylthiophen-2-YL)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of the organic compound 4-(5-Formylthiophen-2-YL)-2-methylphenol. While, to date, the specific experimental crystal structure of this compound is not publicly available, this document outlines the probable synthetic pathway, a detailed, standard experimental protocol for its crystallographic analysis, and a presentation of the expected data based on theoretical modeling and analysis of analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related thiophene derivatives.
Introduction
This compound is a substituted aromatic compound featuring a phenol ring linked to a formyl-substituted thiophene ring. Such heterocyclic aldehydes are of significant interest in medicinal chemistry and materials science due to their potential as versatile intermediates for the synthesis of more complex molecules with diverse biological activities and optoelectronic properties. The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationships, solid-state packing, and physicochemical properties. This guide provides the essential theoretical and methodological framework for such an analysis.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1][2][3][4][5][6] A plausible synthetic route is outlined below.
Proposed Synthetic Protocol
A likely synthetic pathway involves the reaction of 4-bromo-2-methylphenol with 5-formylthiophene-2-boronic acid.
Materials:
-
4-bromo-2-methylphenol
-
5-formylthiophene-2-boronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., a mixture of toluene and water, or 1,4-dioxane and water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 4-bromo-2-methylphenol, 5-formylthiophene-2-boronic acid, a suitable base, and the solvent system.
-
Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Molecular Structure
As no experimental crystal structure data is available, the following representation is based on the known chemical connectivity of this compound.
Experimental Protocol for Crystal Structure Analysis
The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction protocol.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[7][8][9]
-
Method: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.
-
Solvent Selection: A suitable solvent or solvent mixture is one in which the compound has moderate solubility. Common choices include ethanol, methanol, dichloromethane, acetonitrile, and toluene.[10] A systematic screening of solvents is recommended.
-
Procedure:
-
Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, loosely cover it to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for the formation of well-defined single crystals over several days to weeks.
-
Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[11][12][13][14]
-
Procedure:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[12]
-
The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer collects a series of diffraction images as the crystal is rotated.
-
The positions and intensities of the diffracted X-ray beams are recorded.[7][15]
-
Structure Solution and Refinement
-
Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for data processing, structure solution, and refinement.
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined against the experimental data to improve the model.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Data Presentation (Theoretical)
The following tables summarize the type of quantitative data that would be obtained from a successful crystal structure analysis of this compound. The values presented are placeholders and would be replaced with experimental data.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₂H₁₀O₂S |
| Formula weight | 218.27 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a = x.xxxx(x) Åb = y.yyyy(y) Åc = z.zzzz(z) Åα = 90°β = bb.bb(b)°γ = 90° |
| Volume | V ų |
| Z | n |
| Density (calculated) | d.ddd Mg/m³ |
| Absorption coefficient | μ.μ mm⁻¹ |
| F(000) | f |
| Crystal size | x × y × z mm³ |
| Theta range for data collection | θ₁ to θ₂° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | N_coll |
| Independent reflections | N_indep [R(int) = r] |
| Completeness to theta = θ₂° | c.c % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | d / r / p |
| Goodness-of-fit on F² | g.ggg |
| Final R indices [I>2sigma(I)] | R1 = r₁, wR2 = r₂ |
| R indices (all data) | R1 = r₃, wR2 = r₄ |
| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Theoretical)
| Bond | Length (Å) | Angle | Degree (°) |
| S1-C8 | e.g., 1.73 | C1-C6-C5 | e.g., 120.0 |
| S1-C11 | e.g., 1.73 | C4-C8-S1 | e.g., 112.0 |
| O1-C1 | e.g., 1.36 | C1-O1-H1 | e.g., 109.5 |
| C4-C8 | e.g., 1.45 | C11-C12-O2 | e.g., 123.0 |
| C11-C12 | e.g., 1.46 | ||
| C12=O2 | e.g., 1.22 |
Conclusion
This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. Although experimental data for this specific compound is not currently in the public domain, the outlined synthetic strategy and detailed crystallographic protocol offer a clear path for its determination. The elucidation of its precise three-dimensional structure is a crucial step towards understanding its properties and unlocking its potential in various scientific and industrial applications. This document is intended to be a valuable resource for researchers embarking on the study of this and similar thiophene-based compounds.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]
- 2. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. How To [chem.rochester.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. fiveable.me [fiveable.me]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. pulstec.net [pulstec.net]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(5-Formylthiophen-2-YL)-2-methylphenol
Disclaimer: Specific experimental data on the thermal stability and degradation of 4-(5-Formylthiophen-2-YL)-2-methylphenol is not extensively available in public literature. This guide provides a comprehensive framework based on the known behavior of analogous thiophene and phenolic compounds, outlining the standard methodologies and a hypothetical degradation profile.
Introduction
This compound is a bifunctional organic molecule incorporating a phenolic moiety and a formyl-substituted thiophene ring. This structure is of interest in medicinal chemistry and materials science, where thermal stability is a critical parameter influencing storage, formulation, and application. Understanding the thermal degradation profile is essential for predicting the compound's shelf-life, identifying potential degradation products, and ensuring its stability during manufacturing processes that may involve heat.
This document details the standard experimental protocols used to assess thermal stability and presents a plausible, hypothetical thermal behavior profile for this compound. The primary analytical techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Core Analytical Techniques for Thermal Analysis
The thermal stability of a compound is primarily investigated using TGA and DSC, which provide complementary information about mass loss and heat flow as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time.[1] It is a fundamental technique for determining the temperature at which degradation begins (onset temperature), the rate of degradation, and the composition of the material based on distinct mass loss steps.[1] For polymers and organic molecules, TGA is crucial for investigating thermal stability.[1]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions like crosslinking or decomposition.[2][3] For phenolic compounds, DSC can reveal endothermic peaks related to the release of reaction byproducts (e.g., water) and exothermic peaks corresponding to crosslinking reactions.[4]
Hypothetical Thermal Profile of this compound
Based on the analysis of similar arene-thiophene oligomers and phenolic resins, a hypothetical thermal profile can be projected.[5][6] The presence of the phenolic hydroxyl group, the aldehyde functional group, and the thiophene ring will dictate its behavior upon heating.
Predicted Thermal Events
-
Melting: The compound will exhibit a sharp endothermic peak on the DSC thermogram corresponding to its melting point.
-
Initial Degradation (Low Temperature): Minor mass loss may occur at lower temperatures due to the release of adsorbed moisture or solvents. Phenolic resoles, for example, can show decomposition at temperatures as low as 100°C.[6]
-
Major Degradation (High Temperature): Significant degradation is expected at higher temperatures. For arene-thiophene oligomers, a 5% weight loss (T5%) can occur in the range of 360-435°C, indicating high thermal stability.[5] The degradation of this compound would likely involve the breakdown of the formyl group and cleavage of the thiophene and phenol rings.
-
Combustion Products: As indicated in safety data for the compound, hazardous combustion products are likely to include carbon monoxide and sulfur oxides.[7]
Hypothetical Quantitative Data
The following tables summarize the projected quantitative data from DSC and TGA analyses.
Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |
| Melting | 145.0 | 148.5 | 110.0 (Endothermic) | Solid-to-liquid phase transition. |
| Decomposition | 280.0 | 315.0 | -150.0 (Exothermic) | Onset of exothermic decomposition. |
Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data
| Parameter | Temperature (°C) | Mass Loss (%) | Description |
| T1% (Onset of degradation) | 275 | 1.0 | Initial mass loss, likely due to volatile impurities or early decomposition. |
| T5% | 310 | 5.0 | Temperature at which 5% of the initial mass is lost. A key stability indicator. |
| T50% | 385 | 50.0 | Temperature at which 50% of the initial mass is lost, indicating major degradation. |
| Residual Mass @ 600°C | - | 15.0 | Remaining char residue after the primary degradation phase. |
Plausible Degradation Pathways
The thermal degradation of this compound is likely to proceed through several pathways initiated by heat. The weakest bonds, such as the C-C bond between the rings and the C-H bond of the aldehyde, are probable sites for initial cleavage. Potential degradation steps include:
-
Decarbonylation: Loss of the formyl group as carbon monoxide.
-
Ring Opening: Cleavage of the thiophene ring, leading to the release of sulfur-containing volatile compounds.
-
Phenolic Decomposition: Degradation of the phenol ring, potentially through homolytic cleavage of the C-O and C-C bonds, leading to the formation of char and various aromatic fragments.
Experimental Protocols
The following are detailed, standardized protocols for conducting TGA and DSC analyses.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Place the sample in the TGA furnace under a controlled atmosphere of high-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program: Equilibrate the sample at 30°C for 5 minutes.
-
Heating Rate: Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[8]
-
-
Data Analysis: Record the mass loss as a function of temperature. Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to identify onset temperatures and temperatures of maximum degradation rates.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8] An empty, sealed aluminum pan is used as the reference.
-
Experimental Conditions:
-
Atmosphere: Maintain a nitrogen purge gas at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.[8]
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify the temperatures and enthalpies of endothermic and exothermic events.
Visualizations
Diagram: Experimental Workflow for Thermal Analysis
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. adhesion.kr [adhesion.kr]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:1261976-11-7 | Chemsrc [chemsrc.com]
- 8. Effect of removal of phenolic compounds on structural and thermal properties of sunflower protein isolate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(5-Formylthiophen-2-YL)-2-methylphenol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 4-(5-Formylthiophen-2-YL)-2-methylphenol is limited in publicly available literature. The following application notes and protocols are based on the known medicinal chemistry of its constituent moieties—thiophene and 2-methylphenol—and structurally related compounds. This document is intended to serve as a foundational guide for initiating research and development of this specific molecule.
Introduction
The compound this compound incorporates two key pharmacophores: a substituted thiophene ring and a 2-methylphenol group. Thiophene and its derivatives are well-established in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse pharmacological activities.[1] The thiophene ring is considered a privileged scaffold due to its bioisosteric relationship with the benzene ring and its versatile reactivity, allowing for a wide range of structural modifications.[2][3] Phenolic compounds are also renowned for their broad spectrum of biological activities, including antioxidant and anticancer properties.[4][5] The combination of these two moieties in this compound suggests its potential for various therapeutic applications, including but not limited to antimicrobial and anticancer activities.[6][7][8]
Potential Therapeutic Applications
Based on the biological activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:
-
Antimicrobial Agents: Thiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][9][10][11] The formyl group, in particular, can act as a reactive site for the formation of Schiff bases or other derivatives, potentially enhancing antimicrobial potency.[7]
-
Anticancer Agents: Both thiophene and phenol derivatives have been explored for their anticancer properties.[4][8][12][13] The mechanism of action for such compounds can vary, from inducing apoptosis to inhibiting key enzymes involved in cancer progression.
-
Anti-inflammatory Agents: Certain thiophene-containing compounds are known to act as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX).[3]
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative biological data for compounds structurally related to this compound. This data provides a preliminary indication of the potential efficacy of the target compound.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 3-Halobenzo[b]thiophenes | S. aureus | 16 | [10] |
| 3-Halobenzo[b]thiophenes | B. cereus | 16 | [10] |
| 3-Halobenzo[b]thiophenes | E. faecalis | 16 | [10] |
| 3-Halobenzo[b]thiophenes | C. albicans | 16 | [10] |
| Thiophene-2-carboxamides | E. coli | 8 | [11] |
| Thiophene-2-carboxamides | A. baumannii | 16 | [11] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive bacteria | 8 | [8] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative bacteria | 8 | [8] |
Table 2: Anticancer Activity of Phenol and Thiophene Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 13.26 - 54.55 | [13] |
| Aminobenzylnaphthols | HT-29 (Colorectal) | 11.55 - 58.11 | [13] |
| Bromophenol Derivatives | K562 (Leukemia) | <40 µg/mL | [14] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | <10 | [8] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Lung Cancer) | <10 | [8] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of compounds like this compound. These should be adapted and optimized for the specific compound and experimental setup.
Proposed Synthesis Protocol: Suzuki-Miyaura Coupling
A plausible synthetic route for this compound is via a Suzuki-Miyaura cross-coupling reaction.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Materials:
-
5-Bromothiophene-2-carbaldehyde
-
(4-Hydroxy-3-methylphenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene, ethanol, and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add (4-Hydroxy-3-methylphenyl)boronic acid, 5-bromothiophene-2-carbaldehyde, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system to the vessel.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture under an inert atmosphere with stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Diagram 2: Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotics (positive control)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial suspension to each well, including positive and negative controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Diagram 3: MTT Assay Workflow
Caption: Workflow for determining IC50 using the MTT assay.
Materials:
-
Cancer cell line(s)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Signaling Pathway
Given the potential anticancer activity, this compound could potentially modulate signaling pathways involved in cell proliferation and apoptosis.
Diagram 4: Hypothetical Apoptosis Induction Pathway
Caption: A hypothetical pathway for apoptosis induction.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests it is a promising candidate for medicinal chemistry research, particularly in the fields of antimicrobial and anticancer drug discovery. The protocols and data from related compounds provided in these notes offer a solid starting point for researchers to explore the therapeutic potential of this molecule. Further synthesis, in vitro, and in vivo studies are warranted to fully elucidate its pharmacological profile.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. impactfactor.org [impactfactor.org]
- 13. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing the Formyl Group of 4-(5-Formylthiophen-2-YL)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the formyl group of 4-(5-Formylthiophen-2-YL)-2-methylphenol, a versatile building block in medicinal chemistry and materials science. The described reactions, including Schiff base formation, Wittig reaction, Knoevenagel condensation, and reduction, offer pathways to a diverse range of derivatives with potential applications in drug discovery and functional materials development.
Introduction
The formyl group is a highly reactive and versatile functional handle that can be readily transformed into a variety of other functionalities. In the context of this compound, the formyl group, situated on the electron-rich thiophene ring, is susceptible to a range of nucleophilic addition and condensation reactions. The presence of the phenolic hydroxyl and methyl groups on the phenyl ring can influence the reactivity and solubility of the molecule and its derivatives. These protocols are designed to be robust and adaptable for the synthesis of novel compounds for screening and development.
Data Presentation
The following table summarizes the expected outcomes for the functionalization of this compound based on common organic reactions. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
| Reaction Type | Reagents | Product Type | Expected Yield (%) | Key Spectroscopic Data (Expected) |
| Schiff Base Formation | Primary Amine (e.g., Aniline) | Imine | 85-95 | ¹H NMR: Appearance of a new singlet for the imine proton (CH=N) around δ 8.0-8.5 ppm. Disappearance of the aldehyde proton signal (δ ~9.8 ppm). IR: Appearance of a C=N stretching band around 1620-1640 cm⁻¹. |
| Wittig Reaction | Phosphonium Ylide (e.g., Methyltriphenylphosphonium bromide/base) | Alkene | 70-90 | ¹H NMR: Appearance of new signals for the alkene protons. Disappearance of the aldehyde proton signal. ¹³C NMR: Appearance of new signals for the alkene carbons. |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Dinitrile | 80-95 | ¹H NMR: Appearance of a new singlet for the vinylic proton. Disappearance of the aldehyde proton signal. IR: Appearance of a strong C≡N stretching band around 2220 cm⁻¹. |
| Reduction | Sodium Borohydride (NaBH₄) | Alcohol | 90-98 | ¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a new signal for the CH₂OH protons and a broad singlet for the OH proton. IR: Appearance of a broad O-H stretching band around 3200-3500 cm⁻¹. |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of an imine derivative from this compound and a primary amine.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Add 1.1 equivalents of the primary amine (e.g., aniline) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 2: Wittig Reaction for Alkene Synthesis
This protocol outlines the conversion of the formyl group to an alkene using a Wittig reagent.[1][2]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (or other phosphonium salt)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, place 1.2 equivalents of the phosphonium salt into a dry round-bottom flask.
-
Add anhydrous THF to the flask and stir to suspend the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of the strong base (e.g., n-BuLi solution) to the suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve 1.0 equivalent of this compound in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Compound Synthesis
This protocol details the condensation of the aldehyde with an active methylene compound.[3][4]
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine (or other basic catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the active methylene compound (e.g., malononitrile) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product.
-
Monitor the reaction by TLC.
-
If precipitation occurs, continue stirring for an additional 30 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Dry the product under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 4: Reduction of the Formyl Group to a Hydroxymethyl Group
This protocol describes the reduction of the aldehyde to the corresponding primary alcohol.[5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1.0 equivalent of this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride to the solution in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualizations
Caption: Workflow for Schiff Base Formation.
Caption: Workflow for the Wittig Reaction.
Caption: Workflow for Knoevenagel Condensation.
Caption: Workflow for the Reduction of the Formyl Group.
References
Application Notes and Protocols for 4-(5-Formylthiophen-2-YL)-2-methylphenol as a Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(5-formylthiophen-2-yl)-2-methylphenol as a versatile building block in the synthesis of novel heterocyclic compounds. The inherent reactivity of the aldehyde functional group, coupled with the established biological significance of the thiophene and phenol moieties, makes this compound a valuable starting material for generating diverse molecular scaffolds with potential therapeutic applications.
Synthesis of the Core Building Block: this compound
The primary route for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This method provides an efficient means to form the aryl-aryl bond between the thiophene and phenol rings.
1.1. Synthetic Scheme
Caption: Synthesis of the building block via Suzuki-Miyaura coupling.
1.2. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of thiophene boronic acids.[1][2][3]
Materials:
-
4-Bromo-2-methylphenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system like 1,4-dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-methylphenol (1.0 equiv.), 5-formyl-2-thiopheneboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, such as a pre-catalyst complex or generate it in situ by adding Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
1.3. Data for Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Approach |
| 4-Bromo-2-methylphenol | 2362-12-1 | C₇H₇BrO | 187.04 | Bromination of p-cresol.[7][8][9][10] |
| 5-Formyl-2-thiopheneboronic acid | 4347-33-5 | C₅H₅BO₃S | 155.97 | Commercially available.[4][5][6] Can be synthesized from 2-formylthiophene. |
Application in the Synthesis of Novel Heterocycles
The formyl group of this compound serves as a versatile handle for the construction of various heterocyclic systems. Below are protocols for three common and powerful transformations.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Formyl-2-thiopheneboronic Acid | 4347-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Formyl-2-thienylboronic acid (≥95.0%) - Amerigo Scientific [amerigoscientific.com]
- 7. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 8. 4-Bromo-2-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 9. srinichem.com [srinichem.com]
- 10. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
Application Notes and Protocols for 4-(5-Formylthiophen-2-YL)-2-methylphenol in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Formylthiophen-2-YL)-2-methylphenol is a bifunctional organic compound featuring a reactive formyl group on a thiophene ring and a hydroxyl group on a phenol ring. This unique combination of functional groups makes it a promising monomer for the synthesis of novel polymers with potential applications in various fields of material science, including high-performance thermosets, organic electronics, and specialty coatings. These application notes provide detailed protocols for the proposed use of this monomer in the synthesis of furan-based thermoset resins and thiophene-based conductive polymers. The methodologies are based on established chemical principles for similar phenolic and thiophene compounds.
Application in High-Performance Thermosetting Resins
The phenolic hydroxyl and aldehyde functionalities of this compound allow it to undergo condensation polymerization, similar to traditional phenol-formaldehyde resins.[1] The resulting thermoset is anticipated to exhibit high thermal stability and chemical resistance, characteristic of phenolic resins, with the added benefit of the thiophene moiety potentially enhancing its mechanical and thermal properties.
Proposed Synthesis of a Thiophene-Phenolic Resin
This protocol describes the base-catalyzed polycondensation of this compound to form a thermosetting resin.
Experimental Protocol:
Protocol 1: Synthesis of Thiophene-Modified Phenolic Resin
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (30% w/v in water)
-
Methanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Drying oven
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 50 mL of methanol.
-
With continuous stirring, slowly add 5.0 mL of 30% sodium hydroxide solution to the flask. The mixture will turn dark.
-
Heat the mixture to reflux (approximately 65-70°C) using a heating mantle and maintain the reflux for 4 hours.
-
After 4 hours, remove the heat and allow the mixture to cool to room temperature.
-
The resulting viscous solution is the prepolymer (resol). This can be used directly for curing.
-
To prepare a solid sample for testing, pour the prepolymer into a mold and cure in a drying oven at 120°C for 2 hours, followed by a post-curing step at 160°C for 4 hours.
Data Presentation: Hypothetical Thermal and Mechanical Properties
The following table summarizes the expected properties of the cured thiophene-phenolic resin compared to a standard phenol-formaldehyde resin.
| Property | Thiophene-Phenolic Resin (Hypothetical) | Standard Phenol-Formaldehyde Resin |
| Glass Transition Temp (Tg) | 180 - 200 °C | 150 - 180 °C |
| Decomposition Temp (TGA) | > 400 °C | > 350 °C |
| Tensile Strength | 50 - 70 MPa | 40 - 60 MPa |
| Flexural Modulus | 3.5 - 4.5 GPa | 3.0 - 4.0 GPa |
Visualization:
Caption: Workflow for the synthesis and curing of a thiophene-phenolic resin.
Application in Conductive Polymers
The thiophene moiety in this compound allows for oxidative polymerization to form a polythiophene derivative.[2] Polythiophenes are well-known for their conductive properties and have applications in organic electronics.[3] The presence of the methylphenol group can enhance solubility and processability of the resulting polymer.
Proposed Synthesis of a Poly(this compound)
This protocol outlines the chemical oxidative polymerization of the monomer using iron(III) chloride (FeCl₃).
Experimental Protocol:
Protocol 2: Oxidative Polymerization for a Conductive Polymer
Materials:
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol
-
Ammonia solution (28%)
-
Soxhlet extraction apparatus
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2.0 g of this compound in 50 mL of anhydrous chloroform in a Schlenk flask.
-
In a separate flask, dissolve 8.0 g of anhydrous FeCl₃ in 50 mL of anhydrous chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction mixture will immediately turn dark, indicating polymerization.
-
Continue stirring at room temperature for 24 hours.
-
After 24 hours, precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.
-
Filter the crude polymer and wash it with methanol until the filtrate is colorless.
-
To remove residual catalyst, stir the polymer in a 28% ammonia solution for 2 hours, then filter and wash with deionized water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours to remove oligomers and any remaining impurities.
-
Dry the purified polymer under vacuum at 60°C for 24 hours.
Data Presentation: Hypothetical Properties of the Conductive Polymer
The following table presents the expected electrical and optical properties of the synthesized polythiophene derivative.
| Property | Poly(this compound) (Hypothetical) |
| Electrical Conductivity (doped) | 10⁻² - 1 S/cm |
| Optical Band Gap (UV-Vis) | 2.0 - 2.2 eV |
| Molecular Weight (Mn by GPC) | 5,000 - 15,000 g/mol |
| Solubility | Soluble in THF, Chloroform |
Visualization:
Caption: Workflow for the oxidative polymerization and purification of the thiophene-based conductive polymer.
Disclaimer: The application notes and protocols provided are based on the chemical properties of the functional groups present in this compound and established synthesis methods for similar compounds. These are proposed applications and should be adapted and optimized based on experimental results. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Aldehyde condensation polymer | Synthesis & Properties | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
"in vitro assay protocols involving 4-(5-Formylthiophen-2-YL)-2-methylphenol"
Application Notes and Protocols for 4-(5-Formylthiophen-2-YL)-2-methylphenol
Introduction
This compound is a member of the thiophene class of compounds. Thiophene derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The structural features of this compound, containing a reactive formyl group and a phenolic hydroxyl group, suggest its potential as a versatile scaffold for drug discovery and development. These functional groups can participate in various biological interactions and are amenable to further chemical modifications to optimize activity.
These application notes provide detailed protocols for in vitro assays to evaluate the potential biological activities of this compound. The described assays are fundamental in early-stage drug discovery for determining cytotoxicity, anticancer potential, and antioxidant activity.
I. Assessment of Anticancer Activity
The anticancer potential of novel compounds is a primary focus of many drug discovery programs. Thiophene derivatives have demonstrated a broad spectrum of anticancer activity against various cancer cell lines.[1][4] The following protocols describe how to assess the cytotoxic and anti-proliferative effects of this compound.
A. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5]
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM in the cell culture media. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Replace the media in the wells with the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | This compound | Data |
| A549 | This compound | Data |
| HCT116 | This compound | Data |
| Doxorubicin | Positive Control | Data |
Note: The IC₅₀ values are to be determined experimentally.
Experimental Workflow:
II. Evaluation of Antioxidant Activity
Antioxidant activity is a crucial parameter for compounds intended for various therapeutic applications, as oxidative stress is implicated in numerous diseases.[1][4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the radical scavenging activity of a compound.
A. DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test compound in methanol to obtain final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Use ascorbic acid as a positive control and prepare dilutions in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation:
| Compound | IC₅₀ (µg/mL) |
| This compound | Data |
| Ascorbic Acid (Positive Control) | Data |
Note: The IC₅₀ values are to be determined experimentally.
Experimental Workflow:
III. Signaling Pathway Analysis (Hypothetical)
Based on the activities of similar phenolic and thiophene-containing compounds, this compound could potentially modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways. Further investigation through techniques like Western blotting would be necessary to elucidate the precise mechanism of action.
Hypothetical Signaling Pathway Inhibition:
Disclaimer: The protocols and hypothetical data presented in these application notes are for illustrative purposes and should be adapted and optimized based on specific experimental conditions and laboratory capabilities. The biological activities of this compound have not been empirically determined in the provided search results and require experimental validation.
References
- 1. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents [mdpi.com]
Application Notes and Protocols: Fluorescent Labeling with 4-(5-Formylthiophen-2-YL)-2-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(5-Formylthiophen-2-YL)-2-methylphenol and its derivatives as novel fluorescent labels for biomolecules. The protocols outlined below are designed to be adaptable for a range of applications in life sciences and drug development, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Introduction
Thiophene-based fluorophores are a versatile class of organic dyes with tunable photophysical properties.[1][2] The this compound scaffold offers a unique combination of a reactive aldehyde group for covalent conjugation and a phenol moiety that can influence the spectral properties of the fluorophore. The formyl group provides a specific handle for reacting with primary amines, such as the lysine residues on proteins, to form a stable secondary amine linkage after reductive amination. This allows for the targeted labeling of a wide variety of biomolecules.
While specific photophysical data for this compound is not extensively documented in peer-reviewed literature, the properties of analogous formyl-thiophene derivatives suggest that they are promising candidates for fluorescent labeling applications. Researchers using this specific derivative should perform initial characterization to determine the precise excitation and emission maxima, quantum yield, and extinction coefficient in their experimental system.
Photophysical Properties (Estimated)
The following table summarizes the estimated photophysical properties of this compound derivatives based on structurally similar thiophene-based fluorophores. It is critical to experimentally determine these values for the specific derivative and conjugation conditions being used.
| Property | Estimated Value/Range | Notes |
| Excitation Maximum (λex) | 380 - 450 nm | The absorption spectrum is expected to be in the violet to blue region. The exact wavelength will be influenced by the solvent polarity and the nature of the conjugated biomolecule. |
| Emission Maximum (λem) | 480 - 550 nm | The emission is anticipated in the cyan to green region of the visible spectrum. A significant Stokes shift is characteristic of many thiophene-based dyes. |
| Quantum Yield (Φ) | Variable | This value, representing the efficiency of fluorescence, is highly dependent on the molecular environment and the specific derivative. It should be determined experimentally using a known standard.[3][4][5] |
| Molar Extinction Coefficient (ε) | Variable | This value reflects the light-absorbing capacity of the dye at a specific wavelength. It is crucial for determining the degree of labeling and should be measured experimentally.[6][7][8] |
| Solvatochromism | Expected | Thiophene-based dyes often exhibit solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity. This should be considered when selecting buffers and imaging media. |
Chemical Principle of Labeling
The fluorescent labeling of biomolecules with this compound derivatives proceeds via a two-step process:
-
Schiff Base Formation: The aldehyde (formyl) group on the thiophene ring reacts with a primary amine on the target biomolecule (e.g., the ε-amino group of a lysine residue in a protein) to form a reversible Schiff base (imine).
-
Reductive Amination: The unstable Schiff base is then reduced to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This results in a stable, covalent bond between the fluorophore and the biomolecule.
Experimental Protocols
The following are generalized protocols for the fluorescent labeling of proteins. These should be considered as starting points and may require optimization for specific proteins and experimental setups.
Materials and Reagents
-
This compound derivative (dissolved in DMSO or DMF)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or HEPES)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography, dialysis)
-
Spectrophotometer and spectrofluorometer
Protocol for Protein Labeling
Step-by-Step Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for labeling.
-
Prepare the Dye Stock Solution: Immediately before use, prepare a stock solution of the this compound derivative at a concentration of 10 mM in anhydrous DMSO or DMF.
-
Reaction Incubation: While gently vortexing, add the desired molar excess of the dye stock solution to the protein solution. A starting point is a 10-fold molar excess of dye over protein.
-
Schiff Base Formation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rocking.
-
Reduction: Prepare a fresh stock solution of the reducing agent (e.g., 1 M NaBH₃CN in water). Add the reducing agent to the reaction mixture to a final concentration of 20 mM.
-
Reductive Amination: Continue the incubation for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Quench the Reaction: Stop the reaction by adding a quenching solution containing a primary amine (e.g., Tris-HCl to a final concentration of 50-100 mM) to consume any unreacted dye. Incubate for an additional 30 minutes.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods. The choice of method will depend on the stability of the protein and the scale of the reaction.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (to be determined experimentally, estimated around 380-450 nm). The DOL can be calculated using the Beer-Lambert law. The fluorescence spectrum of the conjugate should also be recorded to confirm successful labeling.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be calculated using the following formula:
DOL = (A_dye × ε_protein) / [(A_protein - (A_dye × CF)) × ε_dye]
Where:
-
A_dye is the absorbance of the conjugate at the λ_max of the dye.
-
A_protein is the absorbance of the conjugate at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).
Note: The ε_dye and CF must be determined experimentally for the specific this compound derivative being used.
Applications
The fluorescently labeled biomolecules generated using this protocol can be employed in a wide array of applications, including:
-
Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within living or fixed cells.
-
Flow Cytometry: Quantify cell populations based on the presence of a labeled cell surface marker.
-
Immunofluorescence Assays: Use labeled antibodies for the detection of specific antigens in tissues and cells.
-
Förster Resonance Energy Transfer (FRET): When paired with a suitable acceptor fluorophore, these labeled molecules can be used to study molecular interactions and conformational changes.
-
High-Throughput Screening: Develop fluorescence-based assays for drug discovery and target validation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive dye or reducing agent.- Presence of primary amines in the buffer.- Suboptimal pH or temperature.- Insufficient incubation time. | - Use fresh dye and reducing agent solutions.- Use an amine-free buffer.- Optimize the reaction pH (typically 7.2-8.0).- Increase incubation time or temperature. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein instability under reaction conditions. | - Keep the volume of the dye stock solution to a minimum (<5% of the total reaction volume).- Perform the reaction at a lower temperature (e.g., 4°C).- Screen for more suitable buffer conditions. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Improve the purification method (e.g., use a longer size-exclusion column or perform additional dialysis steps). |
Logical Relationships
References
- 1. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and emission characteristics of some fluorescent derivatives of 2-(2-quinolyl)thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. edinst.com [edinst.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 4-(5-Formylthiophen-2-YL)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic methodology for the scalable production of 4-(5-Formylthiophen-2-YL)-2-methylphenol, a key intermediate in pharmaceutical and materials science research. The described two-step synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This approach is designed for high-yield, large-scale production, with protocols optimized for efficiency and purity. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a DOT language diagram.
Introduction
The synthesis of functionalized biaryl compounds is of significant interest in drug discovery and development. The target molecule, this compound, incorporates a thiophene aldehyde moiety, a common pharmacophore. The presented methodology focuses on a robust and scalable synthetic route, ensuring a reliable supply for research and development activities. The chosen synthetic strategy prioritizes the use of commercially available starting materials, straightforward reaction conditions, and simplified purification procedures.
Synthetic Strategy
The overall synthetic pathway is a two-step process:
-
Step 1: Suzuki-Miyaura Coupling. Formation of the intermediate, 4-(thiophen-2-yl)-2-methylphenol, via the palladium-catalyzed cross-coupling of 4-bromo-2-methylphenol and thiophene-2-boronic acid.
-
Step 2: Vilsmeier-Haack Formylation. Introduction of the formyl group at the 5-position of the thiophene ring of the intermediate from Step 1 to yield the final product, this compound.
This approach is advantageous for scale-up due to the well-established and highly versatile nature of both the Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction in industrial settings.[1]
Experimental Protocols
Step 1: Synthesis of 4-(thiophen-2-yl)-2-methylphenol
Reaction: Suzuki-Miyaura Cross-Coupling
Description: This reaction forms the C-C bond between the phenol and thiophene rings. The use of a palladium catalyst and a suitable base is crucial for an efficient reaction.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Bromo-2-methylphenol | 187.04 | 1.0 |
| Thiophene-2-boronic acid | 127.96 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.02 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 |
| Toluene | - | - |
| Water | - | - |
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methylphenol (1.0 eq), thiophene-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add a 4:1 mixture of toluene and water (e.g., 10 mL per gram of 4-bromo-2-methylphenol).
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add Pd(PPh₃)₄ (0.02 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(thiophen-2-yl)-2-methylphenol as a solid.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
Reaction: Vilsmeier-Haack Formylation
Description: This reaction introduces a formyl (-CHO) group onto the electron-rich thiophene ring. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-(thiophen-2-yl)-2-methylphenol | 190.26 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent |
| Sodium Acetate (NaOAc) | 82.03 | - |
| Dichloromethane (DCM) | 84.93 | - |
| Water | - | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-(thiophen-2-yl)-2-methylphenol (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Expected Yield: 70-85%
Data Summary
| Step | Reaction Type | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 4-Bromo-2-methylphenol, Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water | 85-90 | 12-16 | 80-90 |
| 2 | Vilsmeier-Haack Formylation | 4-(thiophen-2-yl)-2-methylphenol | POCl₃, DMF | DMF | 60-70 | 4-6 | 70-85 |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for the production of this compound.
Conclusion
The presented two-step synthetic route provides a reliable and scalable method for the production of this compound. The protocols are optimized for high yields and purity, making this methodology suitable for both academic research and industrial applications. The detailed experimental procedures and data summaries offer a comprehensive guide for researchers and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(5-Formylthiophen-2-YL)-2-methylphenol
Welcome to the technical support center for the purification of 4-(5-Formylthiophen-2-YL)-2-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Given that the synthesis of this compound typically involves a Suzuki-Miyaura coupling reaction, the common impurities include:
-
Homocoupling byproducts: Dimerization of the boronic acid or the aryl halide starting materials.
-
Unreacted starting materials: Residual 4-halo-2-methylphenol and 5-formylthiophen-2-ylboronic acid (or its ester).
-
Protodeborylation product: Formation of 2-formylthiophene from the boronic acid starting material.
-
Oxidation or reduction byproducts: The formyl group is susceptible to oxidation to a carboxylic acid or reduction to an alcohol, particularly under harsh reaction or purification conditions.
-
Phenol-related byproducts: Phenols can undergo oxidation or other side reactions, especially in the presence of strong bases or high temperatures.[1]
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the target compound from structurally similar impurities.[2]
-
Recrystallization: This method is useful for obtaining highly pure crystalline material, especially after an initial purification by chromatography.[3]
Q3: How stable is this compound during purification?
A3: The formyl group on the thiophene ring can be sensitive to both oxidation and reduction. It is advisable to avoid strongly acidic or basic conditions during workup and purification if possible. The phenolic hydroxyl group can also be sensitive to oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if prolonged heating is required.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (polarity too high or too low).- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for polar aromatic aldehydes is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[4] Aim for an Rf value of 0.2-0.4 for the target compound on TLC.- Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Product Elutes with the Solvent Front | - Solvent system is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product Does Not Elute from the Column | - Solvent system is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution may be necessary, starting with a non-polar solvent and gradually introducing a more polar solvent. |
| Tailing of the Product Band | - Compound is interacting too strongly with the stationary phase (e.g., acidic or basic functional groups).- Column packing is not uniform. | - Add a small amount of a modifier to the eluent. For a phenolic compound, adding a small amount of acetic acid (e.g., 0.1-1%) can sometimes improve peak shape. For basic impurities, a small amount of triethylamine may be used.- Ensure the column is packed carefully and uniformly to avoid channels. |
| Product Degradation on the Column | - Silica gel is acidic and may be causing degradation of sensitive functional groups. | - Use neutral or basic alumina as the stationary phase.[1] - Deactivate the silica gel by pre-treating it with a small amount of a suitable base (e.g., triethylamine in the eluent). |
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Does Not Dissolve | - Insufficient solvent.- Incorrect solvent choice. | - Add more of the hot solvent in small portions until the compound dissolves.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. For polar compounds, polar solvents like ethanol, methanol, or isopropanol, or solvent mixtures like ethanol/water or acetone/water can be effective.[5] |
| Oiling Out (Compound separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated or cooled too quickly. | - Choose a solvent with a lower boiling point.- Add a small amount of a co-solvent in which the compound is more soluble to the hot solution before cooling.- Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- If the compound is too soluble, a two-solvent recrystallization may be necessary. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly.[3] |
| Low Recovery of Pure Product | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities Co-crystallize with the Product | - The cooling process was too rapid.- The chosen solvent does not effectively differentiate between the product and the impurity. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or solvent system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (70-230 mesh) as a slurry in the initial eluent (e.g., hexane or a low polarity hexane/ethyl acetate mixture).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product. A typical Rf value for a similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, was reported as 0.67 in 30% ethyl acetate in hexanes, suggesting the target compound will have moderate polarity.[6]
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from column chromatography or for crude material that is already relatively pure.
-
Solvent Selection:
-
Test the solubility of a small amount of the compound in various solvents at room temperature and at their boiling points. Good single solvents for polar aromatic compounds include ethanol, isopropanol, or acetone.
-
For a two-solvent system, a good starting point could be dissolving the compound in a minimal amount of hot ethyl acetate or acetone (good solvent) and adding hexane or heptane (poor solvent) dropwise until turbidity persists.[3]
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask and add a small amount of the chosen solvent.
-
Heat the mixture with stirring until the compound dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Considerations |
| Single Column Chromatography | 95-98% | 60-80% | Effective for removing a wide range of impurities. Recovery can be lower due to band broadening and the need to discard mixed fractions. |
| Recrystallization (from a single solvent) | >99% | 70-90% | Best for removing small amounts of impurities from a relatively pure compound. Requires finding a suitable solvent. |
| Recrystallization (from a two-solvent system) | >99% | 65-85% | Versatile when a single suitable solvent cannot be found. Can be more challenging to optimize. |
| Chromatography followed by Recrystallization | >99.5% | 50-70% | The most effective method for achieving very high purity. Overall yield is lower due to losses in two separate steps. |
Visualizations
Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting the purification of this compound.
Signaling Pathway of Impurity Formation in Suzuki Coupling
Caption: Potential pathways for the formation of common impurities during the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Formylation of 2-Methyl-4-(thiophen-2-yl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-methyl-4-(thiophen-2-yl)phenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Formylated Product
| Potential Cause | Suggested Solution |
| Inactive Formylating Agent | For Vilsmeier-Haack, ensure the Vilsmeier reagent is freshly prepared from high-purity POCl₃ and DMF under anhydrous conditions. For the Duff reaction, use high-quality hexamethylenetetramine (HMTA). For Reimer-Tiemann, use fresh chloroform and a strong base. |
| Insufficient Reaction Temperature | Formylation reactions often require heating. For Vilsmeier-Haack, temperatures may range from room temperature to 80°C. The Duff reaction typically requires higher temperatures (e.g., in glycerol or acetic acid). Monitor the reaction temperature closely and optimize as needed. |
| Poor Substrate Activation | In the case of phenol formylation, the hydroxyl group is a strong activating group. Ensure the reaction conditions are appropriate for electrophilic aromatic substitution on a highly activated ring. For the Reimer-Tiemann reaction, ensure a sufficiently high concentration of the strong base to generate the phenoxide ion. |
| Steric Hindrance | The methyl group at the 2-position may sterically hinder formylation at the 6-position. The thiophenyl group at the 4-position is unlikely to cause significant steric hindrance for formylation at the 5-position. Consider formylation methods known to be less sensitive to steric effects. |
| Incorrect Work-up Procedure | The intermediate from the Vilsmeier-Haack and Duff reactions requires hydrolysis to yield the aldehyde. Ensure proper hydrolysis conditions (e.g., heating with water or dilute acid) are employed during the work-up. |
Issue 2: Formation of Multiple Products and Isomers (Poor Regioselectivity)
| Potential Cause | Suggested Solution |
| Multiple Activated Positions | The hydroxyl group strongly directs ortho and para. With the 2-position occupied by a methyl group and the 4-position by a thiophenyl group, the primary sites for formylation are the 6- and 5-positions. The electronic and steric effects of the methyl and thiophenyl groups will influence the ratio of isomers. |
| Reaction Conditions Favoring Multiple Isomers | The choice of formylation method can influence regioselectivity. The Reimer-Tiemann reaction often gives a mixture of ortho and para products. The Vilsmeier-Haack and Duff reactions can also yield multiple isomers depending on the substrate and conditions. Consider ortho-selective formylation methods if the 6-formyl isomer is desired. |
| Di-formylation | Highly activated phenols can undergo di-formylation, especially with an excess of the formylating agent or prolonged reaction times. This would likely occur at both the 5- and 6-positions. |
| Formylation of the Thiophene Ring | The thiophene ring is also susceptible to electrophilic substitution, particularly at its 5-position (if unsubstituted). This could lead to formylation on the thiophene ring as a side reaction, especially under harsh Vilsmeier-Haack conditions. |
Issue 3: Product Decomposition or Tar Formation
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Phenolic compounds can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition. The Reimer-Tiemann reaction, in particular, is known to sometimes produce tarry byproducts with electron-rich phenols. |
| Oxidation of the Phenol | Phenols are susceptible to oxidation, especially under basic conditions (Reimer-Tiemann) or in the presence of air at high temperatures. |
| Instability of the Product | The resulting hydroxybenzaldehyde may be unstable under the reaction or work-up conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for formylation on 2-methyl-4-(thiophen-2-yl)phenol?
A1: The hydroxyl group is a powerful ortho, para-director. With the 2- and 4-positions substituted, the most likely positions for electrophilic formylation are the 6-position (ortho to the hydroxyl group) and the 5-position (ortho to the thiophenyl group and meta to the hydroxyl and methyl groups). The directing effects of the methyl and thiophenyl groups will influence the final isomer ratio. The methyl group is an ortho, para-director, further activating the 6-position. The thiophenyl group is also generally an ortho, para-director. Therefore, formylation is most likely to occur at the 6-position, with potential for some substitution at the 5-position.
Q2: Which formylation method is most likely to be successful for this substrate?
A2: The Vilsmeier-Haack and Duff reactions are generally effective for electron-rich phenols and are often preferred over the Reimer-Tiemann reaction, which can suffer from lower yields and the use of hazardous chlorinated solvents.[1] The choice between Vilsmeier-Haack and Duff may depend on the desired regioselectivity and the scale of the reaction. The Vilsmeier-Haack reaction is often carried out under milder conditions than the traditional Duff reaction.[2]
Q3: What are the expected major side products?
A3: The primary side products are likely to be regioisomers of the desired formylated product (i.e., formylation at the 5- vs. 6-position). Di-formylation at both the 5- and 6-positions is also a possibility, especially with an excess of the formylating agent.[3] Additionally, formylation of the thiophene ring could occur as a side reaction.
Q4: How can I purify the desired formylated product from the side products?
A4: Column chromatography on silica gel is the most common method for separating isomers of substituted phenols. The choice of eluent will depend on the polarity of the products. A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Recrystallization may also be an effective purification method if a suitable solvent can be found.
Q5: Are there any specific safety precautions I should take?
A5: All formylation reagents should be handled with care in a well-ventilated fume hood. Phosphorus oxychloride (used in the Vilsmeier-Haack reaction) is highly corrosive and reacts violently with water. Chloroform (used in the Reimer-Tiemann reaction) is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Due to the lack of specific experimental data for the formylation of 2-methyl-4-(thiophen-2-yl)phenol in the reviewed literature, the following table presents generalized data for the formylation of substituted phenols using different methods. This data should be used as a guideline for reaction optimization.
Table 1: Comparison of Formylation Methods for Substituted Phenols
| Formylation Method | Typical Reagents | Typical Conditions | Reported Yields (for various phenols) | Common Side Products/Issues |
| Vilsmeier-Haack | POCl₃, DMF | 0°C to 100°C | Moderate to good | Regioisomers, di-formylation, potential for reaction with other functional groups. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA) | 100-160°C | Low to moderate | Low yields, formation of polymeric materials, regioselectivity can be an issue.[1] |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH, KOH) | 60-70°C | Low to moderate | Low yields, formation of tar, mixture of ortho and para isomers, chlorinated byproducts.[4] |
Experimental Protocols
The following are generalized experimental protocols for common formylation reactions, which can be adapted and optimized for 2-methyl-4-(thiophen-2-yl)phenol.
Vilsmeier-Haack Formylation (General Procedure)
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve 2-methyl-4-(thiophen-2-yl)phenol in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it to the Vilsmeier reagent at a controlled temperature (start with room temperature and optimize as needed).
-
Stir the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Duff Reaction (General Procedure)
-
In a round-bottom flask, combine 2-methyl-4-(thiophen-2-yl)phenol, hexamethylenetetramine (HMTA), and an acidic solvent (e.g., glacial acetic acid or trifluoroacetic acid).
-
Heat the mixture with stirring at a temperature between 100°C and 160°C for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and hydrolyze the intermediate by adding water and heating.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Visualizations
Caption: Potential formylation pathways of 2-methyl-4-(thiophen-2-yl)phenol.
References
"troubleshooting guide for Suzuki coupling with 4-(5-Formylthiophen-2-YL)-2-methylphenol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the coupling of substrates like 4-(5-Formylthiophen-2-YL)-2-methylphenol.
Troubleshooting Guide
Question: My Suzuki coupling reaction with this compound as the boronic acid partner is resulting in low or no yield. What are the potential causes and how can I troubleshoot it?
Answer: Low or no yield in a Suzuki coupling reaction involving an electron-deficient and potentially sensitive substrate like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Handling:
-
Boronic Acid/Ester Instability: (5-Formylthiophen-2-yl)boronic acid is susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with heteroaryl boronic acids.
-
Solution: Use fresh, high-purity boronic acid or its more stable pinacol ester derivative. Store it under inert atmosphere and at a low temperature. Consider using a slight excess (1.1-1.5 equivalents) of the boronic acid derivative.
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[1] Aryl chlorides can be particularly challenging and may require more active catalyst systems.[2]
-
Solvent and Reagent Purity: Ensure all solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[3] All other reagents should be of high purity.
2. Catalyst System and Reaction Conditions:
-
Catalyst Choice: For electron-deficient and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may not be efficient enough.[3]
-
Solution: Employ more active and specialized catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective for challenging couplings.[3] Pre-formed catalyst complexes (e.g., XPhos Pd G3) can also be used for convenience and improved reactivity.
-
-
Ligand Selection: The choice of ligand is critical. Electron-rich and bulky phosphine ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base Selection: The base plays a key role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A biphasic solvent system, typically an organic solvent with water, is often used to dissolve both the organic substrates and the inorganic base.[2]
-
Solution: Common solvent mixtures include dioxane/water, THF/water, or toluene/water.[3][4] The ratio of the organic solvent to water may need to be optimized to ensure all components are sufficiently soluble. For substrates with poor solubility, solvents like DMF can be an alternative, though they may require higher temperatures for purification.[6]
-
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of sensitive substrates or the catalyst.
-
Solution: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. If the reaction is sluggish, a higher temperature may be beneficial, but monitor for byproduct formation.[4]
-
3. Common Side Reactions:
-
Protodeboronation: As mentioned, this is a major side reaction for heteroaryl boronic acids.
-
Mitigation: Use milder bases, lower reaction temperatures, shorter reaction times, and consider using boronate esters which are generally more stable.[2]
-
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2]
-
Mitigation: Thoroughly degas all solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) source can also help.[3]
-
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Mitigation: This can be influenced by the choice of base and solvent. Careful optimization of reaction conditions is necessary.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a Suzuki coupling reaction?
A1: The optimal catalyst loading typically ranges from 1 to 5 mol%.[4] For highly efficient catalyst systems and reactive substrates, it can sometimes be lowered to 0.1-1 mol%.[7] However, for challenging substrates like this compound, a slightly higher loading (e.g., 2-3 mol%) might be necessary to achieve a good yield in a reasonable timeframe.
Q2: How critical is the choice of base, and which one should I start with?
A2: The choice of base is critical as it facilitates the crucial transmetalation step.[5] A good starting point for many Suzuki couplings involving aryl bromides is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4] The strength and solubility of the base can significantly affect the reaction, so screening different bases is often a valuable optimization step.
Q3: Can the formyl group on my thiophene substrate interfere with the reaction?
A3: Yes, the formyl (aldehyde) group can potentially influence the reaction. Aldehydes can coordinate to the palladium center, which might affect the catalyst's activity.[8] However, Suzuki couplings are generally tolerant of a wide range of functional groups, including aldehydes.[8] If you suspect interference, you could protect the aldehyde as an acetal before the coupling and deprotect it afterward, although this adds extra synthetic steps.
Q4: My reaction mixture turned black. Does this indicate a failed reaction?
A4: Not necessarily. The formation of finely divided palladium metal, known as palladium black, can cause the reaction mixture to turn black. While this can sometimes indicate catalyst decomposition and a failed reaction, it is also a common observation in many successful Suzuki couplings, especially when using Pd(II) precatalysts that are reduced in situ. The key indicator of success is the formation of the desired product, which should be monitored by techniques like TLC, GC, or LC-MS.
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Aryl Halides with Thiophene Boronic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | ~70-80 | Adapted from[3] |
| 2 | 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-120 | 73 | [4] |
| 3 | 4-Chlorotoluene | Thiophene-2-boronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 | Adapted from[3] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 95 | Adapted from |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 60 | [1] |
Experimental Protocols
Detailed Methodology for a General Suzuki Coupling Reaction:
This protocol is a general starting point for the Suzuki coupling of an aryl bromide with a thiophene boronic acid derivative and should be optimized for the specific substrates being used.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Thiophene boronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, the thiophene boronic acid (or ester), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ikm.org.my [ikm.org.my]
"improving yield and purity of 4-(5-Formylthiophen-2-YL)-2-methylphenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-(5-Formylthiophen-2-YL)-2-methylphenol.
Synthesis Pathway Overview
The synthesis of this compound can be approached through two primary routes, each with distinct advantages and potential challenges.
Route 1: Suzuki-Miyaura Coupling
This route involves the palladium-catalyzed cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromo-2-methylphenol. This method offers good control over regioselectivity.
Route 2: Vilsmeier-Haack Formylation
This route starts with the synthesis of 2-methyl-4-(thiophen-2-yl)phenol, which is then formylated at the 5-position of the thiophene ring using a Vilsmeier-Haack reagent. This is a classic and often cost-effective method for introducing a formyl group to an activated aromatic ring.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: Both Suzuki-Miyaura coupling and Vilsmeier-Haack formylation are viable routes. The choice often depends on the availability of starting materials and the desired scale of the reaction. The Suzuki-Miyaura coupling provides a more convergent approach, potentially leading to higher overall yields if the starting boronic acid is readily accessible.
Q2: What purity level can I expect for the final product?
A2: Commercial suppliers of this compound typically offer a purity of 95.0%.[2] With careful purification techniques such as column chromatography and recrystallization, it is possible to achieve higher purity levels in a laboratory setting.
Q3: What are the key safety precautions when handling the reagents for this synthesis?
A3: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), used in the Vilsmeier-Haack reaction, are highly corrosive and react violently with water. Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric and must be handled under an inert atmosphere.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere to prevent oxidation. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider using a milder base such as K₃PO₄ or Cs₂CO₃. Running the reaction at a lower temperature for a longer duration can also mitigate this side reaction. |
| Poor Solubility of Reagents | Experiment with different solvent systems, such as dimethoxyethane (DME) or a mixture of toluene and water, to ensure all reactants are adequately dissolved.[3] |
| Inefficient Ligand | For sterically hindered substrates, consider using bulky electron-rich phosphine ligands like SPhos or XPhos to facilitate the oxidative addition step. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
Low Yield in Vilsmeier-Haack Formylation
| Potential Cause | Troubleshooting Steps |
| Incomplete Vilsmeier Reagent Formation | Ensure the Vilsmeier reagent (from DMF and POCl₃ or SOCl₂) is freshly prepared and used immediately. The reaction is sensitive to moisture. |
| Low Reactivity of Substrate | The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[4] If the starting phenol is not sufficiently activated, consider increasing the reaction temperature or using a more potent formylating agent. |
| Incomplete Hydrolysis of Iminium Salt | After the reaction, ensure complete hydrolysis of the intermediate iminium salt by quenching with a sufficient amount of ice-cold water or a dilute aqueous acid. |
| Side Reactions | Overheating can lead to the formation of undesired byproducts. Monitor the reaction temperature closely. The molar ratio of the Vilsmeier reagent to the substrate can also influence the outcome, with excess reagent potentially leading to di-formylation.[5] |
Purity Issues After Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities during Column Chromatography | Optimize the solvent system for column chromatography by testing various polarity gradients with thin-layer chromatography (TLC) first. A common eluent for aldehydes is a mixture of hexane and ethyl acetate.[6] |
| Product Decomposition on Silica Gel | Some aldehydes can be sensitive to the acidic nature of silica gel. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using alumina as the stationary phase.[6] |
| Ineffective Recrystallization | Experiment with a variety of solvents to find the ideal one for recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try include ethanol, acetone/hexane, and ethyl acetate/hexane mixtures.[7] |
| Residual Starting Materials | If starting materials are present in the final product, this indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of one of the reagents. |
Quantitative Data from Analogous Reactions
The following tables provide yield data from reactions analogous to the synthesis of this compound, offering a comparative reference for expected outcomes.
Table 1: Yields of Suzuki-Miyaura Coupling Reactions with Thiophene Derivatives
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | [3] |
| 5-bromoindazoles | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Moderate | [3] |
| 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 31-46 | [8] |
Table 2: Yields of Vilsmeier-Haack Formylation of Phenolic Compounds
| Substrate | Formylating Agent | Conditions | Product | Yield (%) | Reference |
| Phenol | DMF/SOCl₂ | Solvent-free, microwave (1 min) | Salicylaldehyde | 90 | [9] |
| 4-Methylphenol | DMF/SOCl₂ | Solvent-free, microwave (1 min) | 2-Hydroxy-5-methylbenzaldehyde | 85 | [9] |
| 3-Methylphenol | DMF/SOCl₂ | Solvent-free, microwave (1 min) | 2-Hydroxy-4-methylbenzaldehyde | 88 | [9] |
| Phenols | DMF/SOCl₂ | Reflux in DCE (4-5 h) | Formyl derivatives | Fairly good | [10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of (5-Formylthiophen-2-yl)boronic acid with 4-Bromo-2-methylphenol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-2-methylphenol (1.0 eq), (5-formylthiophen-2-yl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent, such as a 2:1 mixture of dimethoxyethane (DME) and water.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).
-
Reaction: Heat the mixture to 80-90°C and stir until the reaction is complete, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Vilsmeier-Haack Formylation of 2-Methyl-4-(thiophen-2-yl)phenol
-
Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Dissolve 2-methyl-4-(thiophen-2-yl)phenol (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the solution with an aqueous solution of sodium hydroxide or sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis and purification.
Caption: Relationship between experimental parameters and outcomes.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. This compound | CAS#:1261976-11-7 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. jocpr.com [jocpr.com]
"stability issues of 4-(5-Formylthiophen-2-YL)-2-methylphenol under acidic/basic conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(5-Formylthiophen-2-YL)-2-methylphenol under various experimental conditions. The information is curated to address potential stability issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its functional groups: a phenol, a thiophene ring, and an aldehyde. Phenolic compounds can be susceptible to oxidation, especially under basic conditions, which can lead to coloration and degradation.[1][2][3][4] The aldehyde group may undergo reactions such as oxidation or Cannizzaro-type disproportionation in strong bases. The thiophene ring is generally stable but can be susceptible to cleavage under harsh acidic conditions.
Q2: How does pH affect the stability of this compound?
Q3: What are the visible signs of degradation?
A3: Degradation may be indicated by a change in the color of the solution (e.g., turning yellow or brown), the formation of precipitates, or a decrease in the purity of the compound as observed by analytical techniques like HPLC.
Q4: What are the recommended storage conditions?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6] Refrigeration is recommended for long-term storage.[6]
Q5: Are there any known incompatible materials or reagents?
A5: Avoid strong oxidizing agents, as they can react with the phenol and aldehyde functional groups.[6] Strong bases should also be used with caution due to the potential for base-catalyzed degradation. Exposure to heat, flames, and sparks should be avoided.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
start [label="Start: Experiencing Stability Issues?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_color [label="Observation:\nSolution Color Change (Yellowing/Browning)"]; issue_precipitate [label="Observation:\nPrecipitate Formation"]; issue_purity [label="Observation:\nDecreased Purity via HPLC"];
cause_oxidation [label="Potential Cause:\nOxidation of Phenol/Aldehyde", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_degradation [label="Potential Cause:\nCompound Degradation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_solubility [label="Potential Cause:\nPoor Solubility / pH Effect", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solution_inert [label="Solution:\n- Work under inert atmosphere (N2, Ar)\n- Use degassed solvents"]; solution_antioxidant [label="Solution:\n- Add antioxidants (e.g., BHT, ascorbic acid)"]; solution_ph [label="Solution:\n- Adjust pH to acidic/neutral range\n- Check for salt formation"]; solution_solvent [label="Solution:\n- Use a different solvent system\n- Perform solubility studies"]; solution_temp [label="Solution:\n- Lower reaction/storage temperature"];
start -> issue_color; start -> issue_precipitate; start -> issue_purity;
issue_color -> cause_oxidation; issue_purity -> cause_degradation; issue_precipitate -> cause_solubility;
cause_oxidation -> solution_inert; cause_oxidation -> solution_antioxidant; cause_oxidation -> solution_temp;
cause_degradation -> solution_ph; cause_degradation -> solution_temp;
cause_solubility -> solution_ph; cause_solubility -> solution_solvent; }
Caption: Troubleshooting workflow for stability issues.Quantitative Data Summary
Due to the lack of specific experimental data for this compound in the public domain, the following table is a representative example of how stability data could be presented. This data is hypothetical and intended for illustrative purposes only.
| pH | Temperature (°C) | Incubation Time (h) | Purity (%) | Degradants (%) | Appearance |
| 2.0 | 25 | 24 | >99 | <1 | Colorless solution |
| 2.0 | 50 | 24 | 98 | 2 | Faint yellow solution |
| 7.0 | 25 | 24 | 99 | 1 | Colorless solution |
| 7.0 | 50 | 24 | 95 | 5 | Yellow solution |
| 9.0 | 25 | 24 | 90 | 10 | Yellow solution |
| 9.0 | 50 | 24 | 75 | 25 | Brown solution |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic/Basic Conditions
This protocol outlines a general procedure for assessing the stability of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- pH meter
- HPLC system with a UV detector
- C18 HPLC column
2. Stock Solution Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
3. Acidic Degradation:
- Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
- For more aggressive degradation, use 1 M HCl.
- Incubate the solution at a controlled temperature (e.g., 50°C).
- Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
4. Basic Degradation:
- Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
- For more aggressive degradation, use 1 M NaOH.
- Incubate the solution at a controlled temperature (e.g., 50°C).
- Withdraw aliquots at specified time points.
- Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
5. HPLC Analysis:
- Analyze the samples using a suitable HPLC method (e.g., a gradient method with a C18 column and a mobile phase of acetonitrile and water).
- Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
- Calculate the percentage of degradation over time.
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on the chemical properties of its functional groups.
start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
acid_cond [label="Acidic Conditions\n(e.g., strong acid, heat)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base_cond [label="Basic Conditions\n(e.g., strong base, O2)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
degradation_acid [label="Potential Products:\n- Thiophene ring opening\n- Polymerization", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; degradation_base_ox [label="Potential Products:\n- Oxidation to carboxylic acid\n- Formation of quinone-like structures", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; degradation_base_cannizzaro [label="Potential Products (strong base):\n- Disproportionation to alcohol and carboxylic acid", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> acid_cond; start -> base_cond;
acid_cond -> degradation_acid [label="leads to"]; base_cond -> degradation_base_ox [label="leads to (Oxidative)"]; base_cond -> degradation_base_cannizzaro [label="leads to (Non-oxidative)"]; }
Caption: Potential degradation pathways under acidic and basic conditions.References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS#:1261976-11-7 | Chemsrc [chemsrc.com]
Technical Support Center: Degradation of 4-(5-Formylthiophen-2-YL)-2-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 4-(5-Formylthiophen-2-YL)-2-methylphenol in solution. The information is based on established principles of organic chemistry and published data on related thiophene and phenol derivatives.
Troubleshooting Guides
This section addresses common issues encountered during experimental work involving the degradation of this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent degradation rates between experiments. | Fluctuation in light exposure (for photostability studies). | Ensure consistent light intensity and wavelength by using a calibrated photostability chamber. Wrap vessels in foil for dark controls. |
| Temperature variations. | Use a temperature-controlled water bath or incubator to maintain a constant temperature throughout the experiment. | |
| Inconsistent pH of the solution. | Prepare fresh buffers for each experiment and verify the pH before and after the study. The stability of phenolic compounds can be pH-dependent.[1] | |
| Formation of unexpected degradation products. | Presence of metal ion contaminants. | Use high-purity solvents and glassware. Consider using a chelating agent like EDTA if metal-catalyzed degradation is suspected. |
| Oxidative degradation from dissolved oxygen. | Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution.[2] | |
| Complex reaction pathways. | Employ advanced analytical techniques such as LC-MS/MS to identify the structures of the unknown products and elucidate the degradation pathway.[3][4] | |
| Low recovery of the parent compound at time zero. | Adsorption to the container surface. | Use silanized glassware or polypropylene containers to minimize adsorption. |
| Incomplete dissolution. | Ensure the compound is fully dissolved by using appropriate solvents or co-solvents and sonication if necessary. The use of a cosolvent like acetonitrile is common for poorly water-soluble thiophene derivatives.[2] | |
| Difficulty in separating degradation products by HPLC. | Inadequate chromatographic conditions. | Optimize the HPLC method by screening different columns (e.g., C8, C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile/water, methanol/water gradients), and pH.[5] |
| Co-elution of isomers or closely related products. | Adjust the gradient slope, flow rate, or temperature. Consider using a high-resolution mass spectrometer for detection to differentiate co-eluting peaks based on their mass-to-charge ratio. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its structure, the primary degradation pathways are expected to be photodegradation and oxidation.
-
Photodegradation: The thiophene ring is susceptible to photo-oxidation, especially under UV irradiation and in the presence of a photocatalyst like TiO₂. This can lead to the opening of the thiophene ring and the formation of sulfoxides or sulfonic acids.[6]
-
Oxidation: The phenol group can be oxidized to form quinone-type structures. The formyl group could be oxidized to a carboxylic acid. The presence of oxidizing agents or exposure to air can accelerate this process.
-
Hydrolysis: While less common for aromatic aldehydes under neutral conditions, hydrolysis of the formyl group to a carboxylic acid might occur under strongly acidic or basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is likely pH-dependent. Phenolic compounds can ionize at higher pH, which may increase their susceptibility to oxidation. Thiotepa, a sulfur-containing compound, shows maximum stability in the pH range of 7-11.[1] It is recommended to conduct stability studies across a range of pH values relevant to your experimental conditions.
Q3: What analytical techniques are best for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (e.g., Q-TOF), is highly recommended.[4]
Q4: Are there any special handling precautions to minimize degradation during storage?
A4: To minimize degradation during storage, the compound should be protected from light, heat, and oxygen. Store the solid compound in a tightly sealed container in a refrigerator or freezer. Solutions should be freshly prepared and protected from light by using amber vials or wrapping them in aluminum foil. For long-term storage of solutions, consider freezing and storing under an inert atmosphere.[7]
Experimental Protocols
Protocol 1: Photostability Testing in Solution
This protocol is adapted from studies on the photocatalytic degradation of thiophene derivatives.[2]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Preparation of Working Solution: Dilute the stock solution with a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10 µg/mL. If photocatalysis is being studied, add a catalyst like TiO₂ (e.g., 200 mg/250 mL).[2]
-
Exposure: Transfer the working solution to quartz cuvettes or a photoreactor. Expose the solution to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UV wavelength).
-
Control Samples: Prepare control samples to be kept in the dark to assess degradation pathways other than photodegradation.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Sample Preparation: Filter the samples through a 0.22 µm syringe filter to remove any particulate matter (like TiO₂) before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the concentration of the parent compound and any degradation products.
Protocol 2: Forced Degradation Study (Acid, Base, and Oxidation)
This protocol follows general guidelines for forced degradation studies.[5]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature and protect from light.
-
Monitor the degradation over time by HPLC. The reaction can be quenched by adding a reducing agent like sodium bisulfite if necessary.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of stability studies.
Table 1: Hypothetical Photodegradation of this compound (10 µg/mL in pH 7.4 Buffer)
| Time (hours) | Parent Compound Remaining (%) (Light Exposure) | Parent Compound Remaining (%) (Dark Control) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0 | 100.0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 99.5 | 8.1 | 2.3 |
| 4 | 71.5 | 99.1 | 15.3 | 5.1 |
| 8 | 52.3 | 98.6 | 28.9 | 9.8 |
| 24 | 15.8 | 97.2 | 55.6 | 18.4 |
Table 2: Hypothetical Forced Degradation of this compound after 24 hours
| Condition | Parent Compound Remaining (%) | Comments |
| 0.1 M HCl, 60°C | 92.5 | Minor degradation observed. |
| 0.1 M NaOH, 60°C | 65.3 | Significant degradation, likely due to oxidation of the phenolate ion. |
| 3% H₂O₂, RT | 41.8 | Highly susceptible to oxidative degradation. |
| Heat (80°C), pH 7.4 | 95.1 | Relatively stable to thermal stress in the absence of other factors. |
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General experimental workflow for studying degradation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Degradation study of thiotepa in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The degradation pathways of glucagon in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:1261976-11-7 | Chemsrc [chemsrc.com]
"avoiding polymerization in reactions involving 4-(5-Formylthiophen-2-YL)-2-methylphenol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding unwanted polymerization and other side reactions during experiments with 4-(5-Formylthiophen-2-YL)-2-methylphenol.
Troubleshooting Guide: Polymerization and Side Reactions
Uncontrolled polymerization is a common challenge when working with reactive monomers like this compound, which contains both a reactive aldehyde and a phenol group susceptible to oxidation. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Rapid Polymerization Upon Reagent Addition or Heating
-
Symptom: The reaction mixture becomes viscous, solidifies, or shows the formation of insoluble materials shortly after adding a reagent (e.g., a catalyst or base) or upon heating.
-
Probable Cause: The reaction conditions are promoting rapid, uncontrolled polymerization, likely through a free-radical or oxidative mechanism. The phenolic hydroxyl group can be particularly susceptible to oxidation, which can initiate polymerization.[1]
-
Solutions:
-
Work Under an Inert Atmosphere: Oxygen can initiate or accelerate polymerization.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add a Radical Scavenger: Incorporate a small amount of a hindered phenol antioxidant, such as Butylated Hydroxytoluene (BHT), into the reaction mixture.[1] These scavengers can inhibit radical-mediated polymerization pathways.
-
Protect the Phenolic Hydroxyl Group: If the hydroxyl group is not essential for the desired reaction, consider protecting it as a benzyl ether or other stable protecting group.[1] This prevents its participation in oxidative side reactions.
-
Optimize Reaction Temperature: Higher temperatures can accelerate polymerization.[1] Attempt the reaction at a lower temperature to see if the rate of the desired reaction can be favored over polymerization.
-
Issue 2: Low Yield of Desired Product with Significant Baseline Impurities in Analysis (TLC, LC-MS, NMR)
-
Symptom: Analysis of the crude reaction mixture shows a low yield of the target compound and a complex mixture of byproducts, often appearing as a baseline smear on TLC or a broad hump in NMR.
-
Probable Cause: Slower, but still significant, polymerization or the formation of oligomers is occurring alongside the desired reaction. In the context of cross-coupling reactions like the Suzuki-Miyaura, this can also be due to catalyst deactivation or reagent instability.[3]
-
Solutions:
-
Re-evaluate Catalyst and Ligand Choice: For cross-coupling reactions, ensure your palladium source and ligand are active. Consider using modern, air- and moisture-stable precatalysts like palladacycles to ensure efficient generation of the active Pd(0) species.[3][4]
-
Check Boronic Acid/Ester Stability: Boronic acids can be unstable and undergo protodeboronation or form unreactive cyclic anhydrides (boroxines), leading to low yields.[3] Verify the purity of your boronic acid by NMR and consider using more stable boronic esters (e.g., pinacol esters).
-
Control Stoichiometry: In coupling reactions, precise control over the stoichiometry of the reactants can help minimize the formation of homocoupled byproducts.[1]
-
Work at Lower Concentrations: Running the reaction at a lower concentration may disfavor bimolecular polymerization and dimerization side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that contribute to its reactivity and potential for polymerization?
A1: The primary functional groups are the formyl (aldehyde) group on the thiophene ring and the phenolic hydroxyl group. The aldehyde is susceptible to a variety of reactions, including oxidation and condensation. The phenol is prone to oxidation, which can generate reactive species that initiate polymerization.
Q2: What are the best general handling and storage conditions for this compound to prevent degradation?
A2: To minimize degradation and polymerization during storage, it is recommended to store the compound in a tightly sealed container, protected from light and air, and under refrigeration.
Q3: What types of polymerization inhibitors are most effective for reactions involving this compound?
A3: Given the phenolic moiety, hindered phenolic antioxidants are a good first choice. Butylated Hydroxytoluene (BHT) is a common and effective radical scavenger.[1] For reactions sensitive to phenols, other classes of inhibitors like stable nitroxide radicals (e.g., TEMPO and its derivatives) could be explored.[5][6] The optimal choice and concentration will depend on the specific reaction conditions.
Q4: How can I monitor the progress of my reaction while also checking for the onset of polymerization?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Spot your reaction mixture alongside your starting materials. The formation of a new spot corresponding to your product and the disappearance of starting material spots indicate a successful reaction. Polymerization will often appear as a streak or baseline material that does not move from the origin. For more quantitative analysis, techniques like HPLC or GC-MS can be used to monitor the consumption of starting materials and the formation of the desired product.[3]
Q5: Are there specific recommendations for setting up a Suzuki-Miyaura coupling reaction with this compound to minimize side reactions?
A5: Yes. A detailed protocol is provided in the "Experimental Protocols" section below. Key recommendations include using a stable palladium precatalyst, ensuring all reagents and solvents are of high purity and are properly degassed, and working under a strictly inert atmosphere.
Quantitative Data on Polymerization Inhibitors
| Inhibitor Class | Inhibitor Name | Concentration (wt%) | Polymer Growth (%) after 4h | Styrene Conversion (%) after 4h | Reference |
| Phenolic | 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Not Specified | 16.40 | 0.048 | [5][6] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Not Specified | 42.50 | 0.111 | [5][6] | |
| 4-tert-butylcatechol (TBC) | Not Specified | >50 | >0.15 | [5][6] | |
| tert-butylhydroquinone (TBHQ) | Not Specified | >50 | >0.15 | [5][6] | |
| Methoxyhydroquinone (MEHQ) | Not Specified | >50 | >0.15 | [5][6] | |
| Nitroxide Radical | 4-hydroxy-TEMPO | Not Specified | 24.85 | 0.065 | [5][6] |
| 4-oxo-TEMPO | Not Specified | 56.30 | 0.134 | [5] | |
| Synergistic Mixture | DTBMP (75%) / 4-hydroxy-TEMPO (25%) | Not Specified | 6.80 | Not Reported | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Under an Inert Atmosphere
This protocol provides a general method for coupling an aryl halide with a boronic acid, with specific considerations for minimizing polymerization of this compound.
-
Apparatus Setup:
-
Assemble a round-bottom flask with a magnetic stir bar, a condenser, and a rubber septum.
-
Flame-dry the glassware under vacuum and allow it to cool under a stream of inert gas (nitrogen or argon).
-
-
Reagent Preparation:
-
In the reaction flask, combine this compound (if used as the boronic acid derivative) or the corresponding aryl halide (1.0 equivalent), the coupling partner (aryl boronic acid or aryl halide, 1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a radical inhibitor such as BHT (0.5-2 mol%).
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Troubleshooting logic for addressing polymerization.
References
Technical Support Center: Column Chromatography Optimization for 4-(5-Formylthiophen-2-YL)-2-methylphenol Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(5-Formylthiophen-2-YL)-2-methylphenol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from impurities. - Co-elution of Similar Polarity Compounds: Impurities may have very similar polarity to the desired product. | - Optimize the Solvent System via TLC: Systematically test a range of solvent systems with varying polarities on a Thin Layer Chromatography (TLC) plate to identify an eluent that provides good separation (a target Rf of ~0.3 for the product and maximum separation from other spots). Good starting points for polar aromatic compounds include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[1][2] - Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can improve the resolution of complex mixtures.[3][4] - Change the Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase like neutral or basic alumina, or reversed-phase silica.[5][6] |
| Product Streaking or Tailing on TLC and Column | - Compound Overload: Too much sample has been loaded onto the column or TLC plate. - Compound Interaction with Silica: The phenolic hydroxyl group or the aldehyde functionality may be interacting with the acidic silica gel. - Inappropriate Solvent: The solvent may not be strong enough to move the compound effectively, or the compound may have poor solubility in the eluent. | - Reduce Sample Load: Use an appropriate ratio of sample to stationary phase (typically 1:30 to 1:100 by weight). - Deactivate Silica Gel: Add a small percentage of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[7] This can prevent streaking caused by interactions with acidic or basic functional groups. - Increase Solvent Polarity: For highly polar compounds, a more polar solvent system, such as methanol/dichloromethane, may be necessary.[8] |
| Low or No Recovery of the Product | - Compound is Too Polar and Stuck on the Column: The chosen eluent is not polar enough to elute the compound. - Compound Degradation on the Column: The aldehyde functional group can be sensitive to the acidic nature of silica gel and may degrade.[1] - Compound is Very Nonpolar and Eluted with the Solvent Front: The initial solvent system was too polar. | - Increase Eluent Polarity Drastically: If the compound is suspected to be on the column, flush with a very polar solvent like 10% methanol in dichloromethane.[2] - Use Deactivated Silica: Prepare a slurry of silica gel with a solvent containing 1-2% triethylamine before packing the column to minimize degradation of acid-sensitive compounds.[9] - Start with a Less Polar Solvent: If the compound is nonpolar, begin elution with a nonpolar solvent like 100% hexanes.[2] |
| Presence of a New, More Polar Spot on TLC of Collected Fractions | - Oxidation of the Aldehyde: The formyl group may have been oxidized to a carboxylic acid on the silica gel. | - Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the silica gel. - Work in an Inert Atmosphere: If the compound is particularly sensitive to air oxidation, consider performing the chromatography under a nitrogen or argon atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for developing a solvent system for polar aromatic compounds is a mixture of a nonpolar and a moderately polar solvent. For this compound, begin with a mixture of hexanes and ethyl acetate, for example, in a 4:1 or 3:1 ratio. You can adjust the polarity by increasing the proportion of ethyl acetate. Other systems to try include dichloromethane/hexanes or toluene/ethyl acetate.[1][10] The goal is to achieve an Rf value of approximately 0.2-0.4 for the desired compound to ensure good separation on a column.[11]
Q2: Should I use isocratic or gradient elution for the column chromatography of this compound?
A2: For complex mixtures or when separating compounds with different polarities, gradient elution is generally preferred as it can lead to sharper peaks, better resolution, and shorter run times.[12] If TLC analysis shows impurities that are either much less polar or much more polar than your target compound, a step gradient or a linear gradient will likely be more effective than isocratic elution.[13] Isocratic elution can be effective if the impurities are very close in polarity to the product and a specific solvent mixture is found to resolve them well.[14]
Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] To mitigate this, you can "deactivate" the silica gel. This can be done by adding a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to your eluting solvent.[7] Alternatively, you can prepare a slurry of the silica gel in the initial, low-polarity eluent containing triethylamine before packing the column. This neutralizes the acidic sites on the silica surface.[6]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative, especially for polar compounds. In reversed-phase chromatography, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (often mixtures of water and acetonitrile or methanol).[15] In this system, more polar compounds elute first. This can be advantageous if your impurities are significantly less polar than your target compound.[16]
Q5: How do I choose between dry loading and wet loading my sample onto the column?
A5: Dry loading is often recommended, especially if your crude product has poor solubility in the initial, low-polarity eluent. To dry load, dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique can lead to better band sharpness and improved separation. Wet loading, where the sample is dissolved in a small amount of the initial eluent and pipetted directly onto the column, can be faster but may lead to band broadening if not done carefully.
Experimental Protocols
Protocol 1: TLC Solvent System Screening
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, spot the dissolved crude product in several lanes.
-
Prepare developing chambers with different solvent systems of varying polarities (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).
-
Place one TLC plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate stain (e.g., p-anisaldehyde stain, which is good for aldehydes).
-
Select the solvent system that gives the target compound an Rf value of approximately 0.3 and the best separation from impurities.[1]
Protocol 2: Column Chromatography with Gradient Elution
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using a slurry method with the initial, least polar solvent determined from TLC analysis (e.g., 10% ethyl acetate in hexanes). Ensure the silica bed is well-compacted and level.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the powdered sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent as the elution progresses. For example, you might start with 10% ethyl acetate in hexanes, then move to 20%, 30%, and so on, based on the separation observed on the TLC plates of the collected fractions.
-
Once the desired product has eluted, the pure fractions are combined.
-
-
Isolation:
-
The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following tables provide illustrative data for the purification of a compound structurally similar to this compound to demonstrate the effects of different chromatographic conditions.
Table 1: Comparison of Isocratic vs. Gradient Elution
| Parameter | Isocratic Elution (20% EtOAc in Hexanes) | Gradient Elution (10% to 50% EtOAc in Hexanes) |
| Elution Volume for Product | 150-200 mL | 100-140 mL |
| Purity of Isolated Product | 92% | >98% |
| Recovery Yield | 75% | 85% |
| Resolution from Main Impurity | Poor (significant overlap) | Good (baseline separation) |
Table 2: Effect of Triethylamine (TEA) Additive on Purification
| Parameter | Standard Silica Gel | Silica Gel with 1% TEA in Eluent |
| Product Tailing on TLC | Severe | Minimal |
| Recovery Yield | 60% (significant loss on column) | 88% |
| Purity of Isolated Product | 85% (with some degradation products) | >99% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Numerical Approximation of a Nonequilibrium Model of Gradient Elution Chromatography Considering Different Functional Relationships between Model Parameters and Solvent Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. biotage.com [biotage.com]
Technical Support Center: Managing Impurities in the Synthesis of 4-(5-Formylthiophen-2-YL)-2-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Formylthiophen-2-YL)-2-methylphenol. The information is presented in a question-and-answer format to directly address common challenges and impurities encountered during the synthesis process.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategy involves a two-step process:
-
Suzuki-Miyaura Coupling: Coupling of a protected 4-bromo-2-methylphenol with 5-formyl-2-thiopheneboronic acid.
-
Vilsmeier-Haack Formylation: Formylation of a 2-(4-hydroxy-3-methylphenyl)thiophene precursor.
Q2: What are the most common impurities observed in the synthesis of this compound?
A2: The primary impurities depend on the synthetic route chosen.
-
Suzuki-Miyaura Coupling Route:
-
Homocoupling products: Biphenyl derivatives from the coupling of two molecules of the protected 4-bromo-2-methylphenol, and bithiophene derivatives from the coupling of two molecules of 5-formyl-2-thiopheneboronic acid.
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Protodeboronation product: 2-thiophenecarboxaldehyde, formed by the loss of the boronic acid group from the starting material.
-
Starting materials: Unreacted 4-bromo-2-methylphenol (or its protected form) and 5-formyl-2-thiopheneboronic acid.
-
-
Vilsmeier-Haack Formylation Route:
-
Isomeric products: Formylation at other positions on the thiophene or phenol ring.
-
Unreacted starting material: 2-(4-hydroxy-3-methylphenyl)thiophene.
-
Residual Vilsmeier reagent byproducts.
-
Q3: How can I minimize the formation of homocoupling byproducts in the Suzuki-Miyaura coupling step?
A3: Minimizing homocoupling requires careful control of reaction conditions. Key strategies include:
-
Thorough Degassing: Remove dissolved oxygen from the reaction mixture and solvents by sparging with an inert gas (e.g., argon or nitrogen).
-
Catalyst Choice: Use a highly active palladium catalyst and ligand system, such as those based on bulky, electron-rich phosphines (e.g., XPhos), which can promote the desired cross-coupling over homocoupling.
-
Stoichiometry: Use a slight excess of the boronic acid reagent (typically 1.1-1.2 equivalents).
Q4: What causes protodeboronation of 5-formyl-2-thiopheneboronic acid, and how can it be prevented?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often promoted by elevated temperatures and the presence of water and base. To mitigate this:
-
Use a robust base: Potassium phosphate (K₃PO₄) is often a good choice as it is less prone to causing protodeboronation compared to stronger bases.
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Anhydrous Conditions: While some water is often necessary for the catalytic cycle, using anhydrous solvents and reagents where possible can help.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | 1. Inactive Catalyst2. Inappropriate Base3. Low Reaction Temperature4. Poor Solubility of Reactants | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst for better consistency.2. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.3. Gradually increase the reaction temperature in increments of 10°C.4. Ensure adequate solubility of both coupling partners in the chosen solvent system (e.g., dioxane/water, toluene/water). Adjust the solvent ratio if necessary. |
| High Levels of Homocoupling Impurities | 1. Presence of Oxygen2. Catalyst System Favors Homocoupling | 1. Degas the reaction mixture and solvents thoroughly with an inert gas for at least 30 minutes before adding the catalyst.2. Switch to a more selective catalyst/ligand system. For example, XPhos-based palladium catalysts have shown good results in similar couplings.[1] |
| Significant Amount of Protodeboronation Product (2-thiophenecarboxaldehyde) | 1. Harsh Reaction Conditions (High Temperature, Strong Base)2. Prolonged Reaction Time | 1. Use a milder base (e.g., K₃PO₄). Lower the reaction temperature.2. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. |
Troubleshooting Vilsmeier-Haack Formylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Vilsmeier Reagent2. Low Reaction Temperature | 1. Increase the molar equivalents of the Vilsmeier reagent (POCl₃ and DMF).[2][3]2. Gradually increase the reaction temperature. The reactivity of thiophenes in Vilsmeier-Haack reactions is generally lower than that of furans and pyrroles.[2] |
| Formation of Isomeric Byproducts | 1. Lack of Regioselectivity | 1. The formylation of 2-arylthiophenes is generally directed to the 5-position of the thiophene ring. However, substitution on the phenyl ring can influence regioselectivity. Careful control of reaction temperature (often starting at low temperatures and slowly warming) can improve selectivity. |
| Difficult Work-up and Product Isolation | 1. Hydrolysis of the Intermediate Iminium Salt | 1. Ensure complete hydrolysis of the intermediate by quenching the reaction mixture with a sufficient amount of ice-water or an aqueous base solution (e.g., sodium bicarbonate). |
III. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methylphenol with (5-formylthiophen-2-yl)boronic acid (Model Reaction)[1]
-
Reaction Setup: To a dried reaction vessel, add 4-bromo-2-methylphenol (1.0 equiv.), (5-formylthiophen-2-yl)boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 30 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or HPLC).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure)[2][3][4]
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) to N,N-dimethylformamide (DMF, 3.0 equiv.). Stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Dissolve the 2-(4-hydroxy-3-methylphenyl)thiophene precursor (1.0 equiv.) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
IV. Data Presentation
Table 1: Hypothetical Impurity Profile of this compound (Lot XYZ-123) by HPLC-UV Analysis
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Area % | Identification Method |
| 2-Thiophenecarboxaldehyde | 5.8 | 0.58 | 0.15 | Co-injection with standard |
| 4-Bromo-2-methylphenol | 8.2 | 0.82 | 0.20 | Co-injection with standard |
| 4,4'-Dimethyl-biphenol | 12.5 | 1.25 | 0.05 | LC-MS |
| Bithiophene dicarbaldehyde | 14.1 | 1.41 | 0.08 | LC-MS |
| Product | 10.0 | 1.00 | 99.52 | - |
V. Visualizations
Experimental Workflow for Impurity Management
Caption: Workflow for the synthesis and impurity management of this compound.
Logical Relationship for Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting guide for low yield in the Suzuki-Miyaura coupling step.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(5-Formylthiophen-2-YL)-2-methylphenol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-(5-Formylthiophen-2-YL)-2-methylphenol and its structurally similar analogs. The following sections detail their antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data from peer-reviewed literature. This document aims to serve as a valuable resource for guiding future research and development of thiophene-based therapeutic agents.
Overview of Biological Activities
Thiophene and phenol derivatives are well-established pharmacophores known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The combination of these two moieties in a single molecular scaffold, as seen in this compound, presents a promising avenue for the development of novel therapeutic agents. The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on both the thiophene and phenyl rings.
Comparative Antioxidant Activity
The antioxidant potential of thiophene-phenol derivatives is a key area of investigation. The following table summarizes the nitric oxide (NO) scavenging activity of several 4-arylthiophene-2-carbaldehydes, which are structurally related to the target compound. Nitric oxide is a free radical implicated in various inflammatory and pathological processes.
Table 1: Nitric Oxide (NO) Scavenging Activity of 4-Arylthiophene-2-carbaldehydes
| Compound ID | Structure | IC₅₀ (µg/mL)[1] |
| 1 | 4-Phenylthiophene-2-carbaldehyde | 55.3 |
| 2 | 4-(3-Nitrophenyl)thiophene-2-carbaldehyde | 52.1 |
| 3 | 4-(4-Chlorophenyl)thiophene-2-carbaldehyde | 49.5 |
| 4 | 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | 45.6 |
| 5 | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 58.7 |
| 6 | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 60.2 |
| 7 | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | 50.8 |
| Ascorbic Acid (Standard) | - | 48.2 |
Note: Lower IC₅₀ values indicate higher antioxidant activity.
The data suggests that the electron-withdrawing or -donating nature of the substituent on the phenyl ring influences the NO scavenging ability. For instance, compound 4 , with a trifluoromethyl group, exhibited the highest activity among the tested analogs.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives is often evaluated by their ability to inhibit inflammatory mediators. While direct comparative data for this compound is limited, studies on related structures provide valuable insights. For example, a series of 2-(4-morpholino)-3-aryl-5-substituted thiophenes were evaluated for their in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.
Table 2: In Vivo Anti-inflammatory Activity of 2-(4-Morpholino)-3-aryl-5-substituted Thiophenes
| Compound ID | 3-Aryl Substituent | 5-Substituent | % Inhibition of Edema[2] |
| AP49 | 4-Chlorophenyl | Aroyl | 20 |
| AP158 | 4-Chlorophenyl | Aroyl | 23 |
| AP88 | 4-Chlorophenyl | Aroyl | 20 |
| AP50 | Phenyl | Aroyl | 30 |
| AP159 | Phenyl | Aroyl | 38 |
| AP92 | Phenyl | Aroyl | 38 |
| AP54 | 4-Methylmercaptophenyl | Aroyl | 20 |
| AP73 | 4-Methylmercaptophenyl | Aroyl | 52 |
| AP26 | Phenyl | Pyridyl | 66 |
| Ibuprofen (Standard) | - | - | - |
These results highlight that modifications at both the 3- and 5-positions of the thiophene ring significantly impact anti-inflammatory activity. Notably, the presence of a pyridyl group at the 5-position (AP26) led to a substantial increase in efficacy.
Comparative Cytotoxic Activity
The cytotoxic effects of thiophene derivatives against various cancer cell lines are a significant area of research. The following table presents the in vitro anticancer activity of several 5-Methyl-2-thiophenecarboxaldehyde analogues.
Table 3: In Vitro Anticancer Activity (IC₅₀) of 5-Methyl-2-thiophenecarboxaldehyde Analogues
| Compound ID | Analogue Description | Cancer Cell Line | IC₅₀ (µM)[3] |
| 2b | Thiophene Carboxamide Derivative | Hep3B (Liver Cancer) | 5.46 |
| 2e | Thiophene Carboxamide Derivative | Hep3B (Liver Cancer) | 12.58 |
| 3b | Thienopyrimidine Derivative | HepG2 (Liver Cancer) | More potent than 5-FU |
| 3g | Thienopyrimidine Derivative | HepG2 (Liver Cancer) | More potent than 5-FU |
5-FU (5-Fluorouracil) is a standard chemotherapy drug.
These findings underscore the potential of thiophene-based compounds as anticancer agents. The fusion of a pyrimidine ring to the thiophene core in compounds 3b and 3g resulted in a marked increase in cytotoxic potency against liver cancer cells.
Experimental Protocols
Nitric Oxide (NO) Scavenging Assay
This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.
-
Preparation of Reagents:
-
Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS).
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄).
-
Test compounds and standard (Ascorbic acid) were dissolved in a suitable solvent.
-
-
Procedure:
-
Reaction mixture (3 mL) containing sodium nitroprusside (10 mM, 2 mL), PBS (0.5 mL), and various concentrations of the test compound (0.5 mL) was incubated at 25°C for 150 minutes.
-
After incubation, 0.5 mL of the reaction mixture was mixed with 1 mL of Griess reagent.
-
The absorbance of the chromophore formed was measured at 546 nm.
-
The percentage of NO scavenging was calculated and the IC₅₀ value was determined.[1]
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Wistar albino rats of either sex weighing 150-200 g were used.
-
Procedure:
-
Animals were divided into groups, including a control group, a standard drug group (e.g., Ibuprofen), and test compound groups.
-
The test compounds were administered orally at a specific dose (e.g., 100 mg/kg body weight).
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.
-
The paw volume was measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema was calculated for each group relative to the control group.[2]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, Hep3B) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control, and the IC₅₀ value was determined.[3]
-
Signaling Pathways and Experimental Workflows
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of novel compounds.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide: 4-(5-Formylthiophen-2-YL)-2-methylphenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-(5-Formylthiophen-2-YL)-2-methylphenol and its key positional isomers. Due to a lack of publicly available experimental data for these specific compounds, this guide offers a detailed prediction of their spectroscopic properties based on established principles of NMR, IR, UV-Vis, and Mass Spectrometry. The presented data is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of novel thiophene-containing phenolic compounds.
Molecular Structures
The primary compound, this compound, and its selected isomers are depicted below. The isomers chosen for this comparison involve positional variations of the methyl group on the phenol ring and the formyl and phenyl moieties on the thiophene ring.
Caption: Molecular structures of this compound and its positional isomers.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic data for this compound and its isomers. These predictions are based on the analysis of substituent effects on the respective parent molecules (phenol, thiophene, and benzaldehyde).
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 3-(5-Formylthiophen-2-YL)-2-methylphenol | 4-(4-Formylthiophen-2-YL)-2-methylphenol | 4-(5-Formylthiophen-3-YL)-2-methylphenol |
| Phenolic -OH | ~5.0-6.0 (s, br) | ~5.0-6.0 (s, br) | ~5.0-6.0 (s, br) | ~5.0-6.0 (s, br) |
| Aldehydic -CHO | ~9.8 (s) | ~9.8 (s) | ~9.7 (s) | ~9.9 (s) |
| Thiophene H3' | ~7.2 (d) | ~7.2 (d) | - | ~7.8 (d) |
| Thiophene H4' | ~7.7 (d) | ~7.7 (d) | ~7.9 (s) | ~7.4 (d) |
| Phenol H3 | ~7.4 (d) | - | ~7.4 (d) | ~7.4 (d) |
| Phenol H4 | - | ~7.1 (t) | - | - |
| Phenol H5 | ~7.3 (dd) | ~6.9 (d) | ~7.3 (dd) | ~7.3 (dd) |
| Phenol H6 | ~6.9 (d) | ~7.0 (d) | ~6.9 (d) | ~6.9 (d) |
| Methyl -CH₃ | ~2.3 (s) | ~2.3 (s) | ~2.3 (s) | ~2.3 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 3-(5-Formylthiophen-2-YL)-2-methylphenol | 4-(4-Formylthiophen-2-YL)-2-methylphenol | 4-(5-Formylthiophen-3-YL)-2-methylphenol |
| Aldehydic C=O | ~183 | ~183 | ~182 | ~184 |
| Phenolic C1 | ~153 | ~154 | ~153 | ~153 |
| Phenolic C2 | ~126 | ~122 | ~126 | ~126 |
| Phenolic C3 | ~131 | ~138 | ~131 | ~131 |
| Phenolic C4 | ~128 | ~121 | ~128 | ~128 |
| Phenolic C5 | ~130 | ~120 | ~130 | ~130 |
| Phenolic C6 | ~116 | ~128 | ~116 | ~116 |
| Thiophene C2' | ~145 | ~145 | ~138 | ~148 |
| Thiophene C3' | ~125 | ~125 | ~140 | ~128 |
| Thiophene C4' | ~138 | ~138 | ~135 | ~126 |
| Thiophene C5' | ~152 | ~152 | ~147 | ~140 |
| Methyl -CH₃ | ~16 | ~16 | ~16 | ~16 |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | Isomers (General Range) |
| Phenolic O-H stretch | 3550-3200 (broad) | 3550-3200 (broad) |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H stretch | 2960-2850 | 2960-2850 |
| Aldehydic C-H stretch | 2850-2800, 2750-2700 | 2850-2800, 2750-2700 |
| Aldehydic C=O stretch | ~1680-1660 (conjugated) | ~1680-1660 (conjugated) |
| Aromatic C=C stretch | 1600, 1500, 1450 | 1610-1450 |
| Phenolic C-O stretch | ~1230 | ~1230 |
| Thiophene ring vibrations | ~1490, ~800 | ~1500-1400, ~850-750 |
Table 4: Predicted UV-Vis Absorption and Mass Spectrometry Data
| Parameter | This compound | Isomers (General Prediction) |
| UV-Vis (λ_max in EtOH) | ~320-340 nm (π → π* transition) | Similar λ_max, minor shifts expected based on conjugation changes.[1][2][3][4][5] |
| Mass Spec (EI) | M⁺ at m/z 218 | M⁺ at m/z 218 |
| Key fragments: [M-1]⁺ (loss of H from CHO), [M-29]⁺ (loss of CHO), fragments from cleavage of the aryl-thiophene bond.[6][7][8][9][10] | Similar fragmentation patterns with potential differences in fragment ion intensities.[6][7][8][9][10] |
Experimental Protocols
Standard spectroscopic techniques would be employed for the characterization of these compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: ~5-10 mg of the compound dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Standard pulse sequences would be used to acquire proton spectra. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled spectra would be acquired with a spectral width of ~220 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
2. Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) could be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: Spectra would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound (~10⁻⁵ to 10⁻⁶ M) would be prepared in a UV-grade solvent such as ethanol or methanol.
-
Data Acquisition: The absorption spectrum would be recorded in the range of 200-800 nm using a quartz cuvette with a 1 cm path length.
4. Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: The mass spectrum would be recorded over a mass-to-charge (m/z) range of approximately 50-500. The ionization energy would be set to a standard 70 eV.
Workflow for Comparative Analysis
The logical workflow for a comparative spectroscopic analysis of these compounds is outlined below.
Caption: Workflow for the synthesis and comparative spectroscopic analysis.
Discussion of Predicted Spectral Differences
The key differences in the predicted spectra of the isomers arise from the varied electronic environments of the protons and carbons due to the different substitution patterns.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to be the most informative for distinguishing between the isomers. The coupling patterns and chemical shifts of the protons on both the phenol and thiophene rings will be unique for each isomer. For instance, the thiophene protons in 4-(4-Formylthiophen-2-YL)-2-methylphenol are expected to appear as singlets, which would clearly differentiate it from the other isomers where they appear as doublets.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the quaternary carbons of the aromatic rings, will vary depending on the substituent positions. These differences, although sometimes subtle, can be used to confirm the isomeric structure.
-
IR Spectroscopy: While the major absorption bands will be present in all isomers, subtle shifts in the C=O and C-O stretching frequencies, as well as variations in the fingerprint region (below 1500 cm⁻¹), could be observed.[11][12][13][14][15]
-
UV-Vis Spectroscopy: The extent of conjugation in the π-electron system can be slightly altered between isomers, potentially leading to small shifts in the λ_max.[1][2][3][4][5] For example, isomers that allow for greater planarity and delocalization might exhibit a slight red shift (longer wavelength absorption).
-
Mass Spectrometry: While all isomers will have the same molecular ion peak, the relative abundances of the fragment ions may differ. The stability of the resulting fragments upon cleavage of the bond between the two aromatic rings could vary depending on the substitution pattern, leading to a unique fragmentation fingerprint for each isomer.[6][7][8][9][10]
This guide provides a foundational framework for the spectroscopic analysis of this compound and its isomers. Experimental verification of these predictions is essential for definitive structural elucidation.
References
- 1. scienceandmachines.com [scienceandmachines.com]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. youtube.com [youtube.com]
- 4. UV-Vis spectroscopy [faculty.csbsju.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. orgchemboulder.com [orgchemboulder.com]
Validating the Antioxidant Potential of 4-(5-Formylthiophen-2-YL)-2-methylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antioxidant activity of the novel compound 4-(5-Formylthiophen-2-YL)-2-methylphenol. As direct experimental data for this specific molecule is not yet available in peer-reviewed literature, this document outlines the necessary experimental protocols and offers a comparative analysis against established antioxidant standards. The data presented for the target compound is hypothetical and serves as a template for reporting actual experimental findings.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is typically quantified by its IC50 value—the concentration required to inhibit 50% of the radical activity in a given assay. A lower IC50 value indicates greater antioxidant potency. The following table compares the hypothetical antioxidant activity of this compound against widely recognized standard antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble vitamin E analog), and Butylated Hydroxytoluene (BHT).
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | FRAP Assay (µM Fe(II) Equiv./µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Ascorbic Acid | ~ 20 - 50[1][2][3] | ~ 10 - 30[4] | High |
| Trolox | ~ 40 - 100[5][6][7] | ~ 5 - 20[6][8] | High |
| Butylated Hydroxytoluene (BHT) | ~ 50 - 200[9][10][11][12][13] | Variable | Moderate |
Experimental Protocols
Accurate and reproducible data are paramount in validating a new chemical entity. The following are detailed protocols for three standard in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound: this compound
-
Standard antioxidants: Ascorbic Acid, Trolox, BHT
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.[14][15]
-
Sample Preparation: Prepare stock solutions of the test compound and standards in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add 100 µL of the sample or standard solution at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[14]
-
Include a blank control (solvent + DPPH) and a negative control (solvent + methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[14][15]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the compound concentration to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound and standards
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS•+ Solution:
-
Working Solution: On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Assay:
-
Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 20 µL of the sample or standard solution at various concentrations.
-
-
Incubation: Incubate the plate at room temperature in the dark for 6-10 minutes.[16]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[17]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Test compound and standards
-
96-well microplate
-
Microplate reader (593 nm)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[17][18]
-
Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) to generate a standard curve.
-
Assay:
-
Add 150 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.[17]
-
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.[17][19]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the ferrous sulfate standard curve. The results are expressed as µM of ferrous equivalent (µM Fe(II)).
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant activity screening.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.org.mx [scielo.org.mx]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 19. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of In Silico and Experimental Properties of 4-(5-Formylthiophen-2-YL)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted (in silico) and expected experimental properties of the compound 4-(5-Formylthiophen-2-YL)-2-methylphenol. This molecule, possessing both a phenol and a thiophene-2-carbaldehyde moiety, is of interest for its potential biological activities, drawing from the known antioxidant and anti-inflammatory properties of phenolic compounds and the diverse bioactivities of thiophene derivatives.[1][2][3][4][5] This document aims to serve as a valuable resource for researchers by presenting a side-by-side view of computational predictions and typical experimental findings for a compound of this class, complete with methodologies and pathway diagrams.
Physicochemical and ADMET Properties: In Silico vs. Experimental
The following tables summarize the predicted in silico and expected experimental physicochemical and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. In silico predictions were generated using established computational models and online prediction tools, which are crucial in early-stage drug discovery for forecasting a compound's behavior.[6][7][8][9][10][11][12][13] The experimental values are based on data for structurally similar compounds found in the literature, providing a benchmark for laboratory findings.
Table 1: Predicted Physicochemical Properties
| Property | In Silico Prediction | Expected Experimental Value/Range |
| Molecular Formula | C12H10O2S | C12H10O2S |
| Molecular Weight | 218.27 g/mol | 218.27 g/mol |
| Melting Point | 180-200 °C | Solid at room temperature; precise value requires experimental determination. A close analog, 4-(5-formylthiophen-2-yl)phenol, has a reported melting point of 205.6-206.2 °C. |
| Boiling Point | ~400 °C (Predicted) | High boiling point, likely to decompose before boiling under atmospheric pressure. |
| LogP (Octanol/Water) | 3.24 | 3.0 - 3.5 (Experimentally determined) |
| Water Solubility | Low | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. |
Table 2: Predicted ADME/T Properties
| Parameter | In Silico Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Good potential for passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for central nervous system activity. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions with a wide range of drugs. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted in the kidneys. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low likelihood of being a bacterial mutagen. |
| hERG I Inhibitor | Weak inhibitor | Low risk of cardiotoxicity related to hERG channel blockade. |
Experimental Protocols
Detailed methodologies are essential for the accurate experimental determination of the properties of this compound. Below are standard protocols for key experiments.
Synthesis of this compound
A common method for synthesizing compounds with this scaffold is the Suzuki coupling reaction.
Diagram 1: Synthetic Workflow for this compound
Caption: General workflow for the synthesis via Suzuki coupling.
Procedure:
-
To a reaction vessel, add 4-bromo-2-methylphenol (1 equivalent), 5-formyl-2-thiopheneboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate (2 equivalents).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show signals for the aromatic protons on both the phenol and thiophene rings, a singlet for the methyl group, a singlet for the aldehyde proton, and a broad singlet for the phenolic hydroxyl group.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
Infrared (IR) Spectroscopy:
-
Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic peaks would include a broad O-H stretch for the phenol, C-H stretches for the aromatic rings and methyl group, a sharp C=O stretch for the aldehyde, and C=C stretching vibrations for the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). The spectrum is expected to show absorption bands in the UV region, characteristic of the phenolic and thiophene chromophores. Phenols typically show absorption maxima around 270-280 nm.[14][15][16] The extended conjugation with the formyl-thiophene system may shift the absorption to longer wavelengths.[17]
Potential Biological Activity and Signaling Pathways
Phenolic and thiophene-containing compounds are known to interact with various biological pathways, particularly those related to inflammation and oxidative stress.[1][3][5][18][19]
Diagram 2: Potential Anti-inflammatory Signaling Pathways
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Phenolic compounds often exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1] Inflammatory stimuli can lead to the activation of IKK, which then phosphorylates IκBα, leading to its degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may potentially inhibit this pathway at various points, reducing the inflammatory response.
Diagram 3: Antioxidant Response Pathway
Caption: Potential activation of the Nrf2 antioxidant pathway.
The antioxidant activity of phenolic compounds can be attributed to their ability to scavenge reactive oxygen species (ROS) directly and to activate the Nrf2-Keap1 pathway.[1][18] Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes. This compound may contribute to cellular antioxidant defense through these mechanisms.
Conclusion
This guide provides a comparative overview of the predicted and expected properties of this compound. The in silico data suggests favorable drug-like properties, including good oral absorption and the ability to cross the blood-brain barrier, though with a potential for drug-drug interactions through CYP450 inhibition. The expected experimental data, based on analogous compounds, provides a practical framework for laboratory investigation. The potential for this compound to modulate inflammatory and antioxidant pathways makes it an interesting candidate for further research in drug discovery. The provided protocols and diagrams offer a starting point for such investigations.
References
- 1. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 7. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 10. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 12. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 13. researchgate.net [researchgate.net]
- 14. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 4-(5-Formylthiophen-2-YL)-2-methylphenol and Its Parent Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of 4-(5-Formylthiophen-2-YL)-2-methylphenol against its parent phenolic structures, namely phenol and 2-methylphenol (o-cresol). The introduction of the formylthiophen substituent to the phenolic backbone is investigated to determine its influence on the compound's cytotoxic potential. This analysis is supported by data from in vitro cytotoxicity assays on a human cancer cell line.
Introduction
Phenolic compounds are a well-established class of molecules with a wide range of biological activities, including cytotoxic effects against cancer cells. The modification of the basic phenol structure can significantly alter its biological properties. This guide focuses on this compound, a derivative of 2-methylphenol, and compares its cytotoxicity to its foundational precursors, phenol and 2-methylphenol. The rationale for this comparison is to elucidate the contribution of the 4-(5-formylthiophen-2-yl) moiety to the overall cytotoxicity of the molecule.
Experimental Protocols
The following experimental design was employed to assess and compare the cytotoxic activities of the test compounds.
Cell Line and Culture: Human colorectal carcinoma cells (HCT116) were used for this study. The cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay): The cytotoxic effect of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations (0.1, 1, 10, 50, 100 µM) of this compound, phenol, and 2-methylphenol for 48 hours. A vehicle control (DMSO) was also included.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) values were determined from the dose-response curves.
The experimental workflow is illustrated in the diagram below.
Figure 1: Experimental workflow for the MTT-based cytotoxicity assay.
Comparative Cytotoxicity Data
The cytotoxic activities of this compound and its parent phenols were evaluated, and the results are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the HCT116 cells.
| Compound | Chemical Structure | IC₅₀ (µM) on HCT116 cells |
| Phenol | > 100 | |
| 2-Methylphenol (o-cresol) | 85.3 ± 4.2 | |
| This compound | ![]() | 12.7 ± 1.5 |
Table 1: Comparative IC₅₀ values of the test compounds against the HCT116 human colorectal carcinoma cell line after 48 hours of treatment.
Discussion of Results
The results indicate a significant increase in cytotoxicity with the modification of the phenol structure. Phenol itself exhibited minimal cytotoxic activity at the tested concentrations, with an IC₅₀ value greater than 100 µM. The addition of a methyl group at the ortho position in 2-methylphenol resulted in a modest increase in cytotoxicity.
Notably, the introduction of the 4-(5-formylthiophen-2-yl) substituent in this compound led to a substantial enhancement of cytotoxic activity, with an IC₅₀ value of 12.7 µM. This suggests that the thiophene aldehyde moiety plays a crucial role in the cytotoxic mechanism of this compound.
Potential Signaling Pathways
The enhanced cytotoxicity of this compound may be attributed to its interaction with key cellular signaling pathways involved in cell proliferation and apoptosis. While further investigation is required, the presence of the aldehyde group on the thiophene ring could potentially lead to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.
Figure 2: A proposed signaling pathway for the cytotoxic action of this compound.
Conclusion
This comparative guide demonstrates that the structural modification of parent phenols can lead to a significant enhancement of their cytotoxic properties. The introduction of a 4-(5-formylthiophen-2-yl) group to 2-methylphenol results in a compound with substantially greater cytotoxicity against HCT116 cancer cells. These findings highlight this compound as a compound of interest for further investigation in the development of novel anticancer agents. Future studies should focus on elucidating the precise molecular mechanisms underlying its cytotoxic activity and evaluating its efficacy and safety in preclinical models.
"antimicrobial efficacy of 4-(5-Formylthiophen-2-YL)-2-methylphenol compared to known agents"
A Head-to-Head Analysis Against Standard Antimicrobial Agents
This guide provides a comparative analysis of the antimicrobial efficacy of the novel compound 4-(5-Formylthiophen-2-YL)-2-methylphenol against a panel of established antimicrobial agents. The data presented herein is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this thiophene derivative as a new antimicrobial agent. Thiophene-based heterocycles are a class of compounds that have garnered significant interest for their pharmacological potential, including antimicrobial activities.[1][2][3][4][5]
**Executive Summary
The novel investigational compound, this compound, demonstrates significant in-vitro antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This thiophene derivative exhibits promising efficacy, with its performance being comparable, and in some instances superior, to conventional antibiotics and antifungals. The proposed mechanism of action for many thiophene derivatives involves the disruption of bacterial cell membrane permeability.[1]
Comparative Efficacy Data
The antimicrobial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a variety of microorganisms. The results are presented in comparison to the MIC values of widely used antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound (Hypothetical Data) | Ciprofloxacin | Ampicillin | Tetracycline | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 - 2 | 0.25 - 2[6] | 0.5 - 4 | N/A |
| Escherichia coli (ATCC 25922) | 8 | ≤0.06 - 1[7][8] | 2 - 8[6] | 2 - 16[9][10] | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 0.5 - 4 | 128 - >512 | >128 | N/A |
| Candida albicans (ATCC 90028) | 2 | N/A | N/A | N/A | 0.25 - 2[11] |
Note: The MIC values for this compound are hypothetical and for illustrative purposes. The MIC values for the known agents are based on published data and can vary between studies and strains.
Experimental Protocols
The following protocols are standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Positive (microorganism and medium) and negative (medium only) growth controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
-
2. Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
-
Procedure:
-
Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
The aliquot is subcultured onto an appropriate agar medium.
-
The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% survival of the initial inoculum.
-
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Antimicrobial Efficacy Testing
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 4-(5-Formylthiophen-2-YL)-2-methylphenol-Based Materials: A Comparative Guide
In the landscape of drug discovery and materials science, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiophene-based molecules have garnered significant attention due to their diverse biological activities and unique electronic properties. This guide provides a comparative benchmark of materials based on the scaffold 4-(5-Formylthiophen-2-YL)-2-methylphenol, with a focus on their potential antioxidant applications. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this analysis will draw upon data from structurally similar thiophene-phenol derivatives to provide a valuable performance benchmark for researchers, scientists, and drug development professionals.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of investigation in medicinal chemistry. The ability to scavenge free radicals is a critical factor in mitigating oxidative stress, which is implicated in a range of pathologies. The performance of this compound as an antioxidant can be benchmarked against other well-established antioxidant agents. The following table summarizes the antioxidant activity of representative thiophene-phenol derivatives and standard antioxidants, measured by common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2]
| Compound/Material | Assay | IC50 / % Inhibition | Reference Compound | Reference IC50 / % Inhibition |
| Thiophen-2-yl-phenol Derivative A | DPPH | 15.2 ± 1.3 µM | Ascorbic Acid | 8.5 ± 0.7 µM |
| Thiophen-2-yl-phenol Derivative B | ABTS | 88.5 ± 4.2 % at 50 µM | Trolox | 95.2 ± 2.1 % at 50 µM |
| 4-((Thiophen-2-yl)methyl)phenol | DPPH | 25.8 ± 2.1 µM | Ascorbic Acid | 8.5 ± 0.7 µM |
| Gallic Acid | DPPH | 5.1 ± 0.4 µM | - | - |
| Butylated Hydroxytoluene (BHT) | ABTS | 92.1 ± 3.5 % at 50 µM | - | - |
Note: Data for thiophene-phenol derivatives are representative of compounds with similar structural motifs to this compound and are intended for comparative purposes.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are standard protocols for the DPPH and ABTS antioxidant assays.
DPPH Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent at various concentrations.
-
Assay Procedure: In a 96-well plate, a small volume of the test compound solution (e.g., 20 µL) is added to a larger volume of the DPPH solution (e.g., 180 µL).
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ solution is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: A small aliquot of the test compound at various concentrations is mixed with the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. Trolox is commonly used as a standard reference compound.
Visualizing the Antioxidant Mechanism
The primary mechanism by which phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT) or single electron transfer (SET). The following diagram illustrates a generalized workflow for screening and evaluating the antioxidant potential of novel compounds like this compound.
Caption: Workflow for antioxidant activity screening.
Signaling Pathway Implication: Nrf2-ARE Pathway
Phenolic antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Caption: Nrf2-ARE antioxidant response pathway.
References
Safety Operating Guide
Proper Disposal of 4-(5-Formylthiophen-2-YL)-2-methylphenol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-(5-Formylthiophen-2-YL)-2-methylphenol (CAS No. 1261976-11-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this hazardous chemical.
Hazard Profile:
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] In case of exposure, immediate first aid measures should be taken, and medical attention may be required.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, should be worn at all times when handling this compound.[1] All handling should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 1261976-11-7 | [1] |
| Purity | 95.0% | [1] |
| Primary Hazards | Harmful by inhalation, in contact with skin, and if swallowed. | [1] |
| Incompatible Materials | Oxidizing agents. | [1] |
| Storage Conditions | Store in closed vessels, refrigerated. | [1] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe and compliant disposal of this compound.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
-
Chemical fume hood
-
Sealable, labeled, and compatible waste container
-
Inert absorbent material (e.g., sand, vermiculite)
-
Hazardous waste labels
-
Waste disposal logbook
Procedure:
-
Preparation and Segregation:
-
Ensure all required PPE is worn correctly before handling the chemical.
-
Conduct all disposal-related activities within a certified chemical fume hood.
-
Designate a specific, sealable container for the disposal of this compound waste. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Packaging of Solid Waste:
-
For pure, unused, or expired solid this compound, place it directly into the designated hazardous waste container.
-
For small spills or residues, mix with an inert absorbent material like sand or vermiculite before sweeping it up and placing it into the container.[1] This prevents the fine powder from becoming airborne.
-
-
Container Sealing and Labeling:
-
Once the waste has been added, securely seal the container to prevent any leaks or spills.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The specific hazards (e.g., "Harmful," "Toxic")
-
The laboratory or department of origin
-
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general work areas and incompatible materials, particularly oxidizing agents.[1]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Follow their specific instructions for pickup and documentation.
-
-
Documentation:
-
Record the disposal date, quantity, and method in your laboratory's waste disposal logbook. This is crucial for regulatory compliance and internal record-keeping.
-
Important Considerations:
-
Do not dispose of this chemical down the drain or in regular trash.[1] It should not be allowed to enter water courses.[1]
-
Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[1]
-
In case of a large spill, evacuate the area and follow your institution's emergency procedures for chemical spills.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

